2-chloro-N-(2-isopropylphenyl)acetamide
Description
BenchChem offers high-quality 2-chloro-N-(2-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTCIMHUMDBERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394698 | |
| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57503-03-4 | |
| Record name | 2-Chloro-N-[2-(1-methylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57503-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(2-isopropylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(2-isopropylphenyl)acetamide, a valuable intermediate in organic synthesis and a compound of interest for drug development professionals. This document outlines a detailed, field-proven protocol for its preparation via the acylation of 2-isopropylaniline with chloroacetyl chloride. Furthermore, it delves into the essential analytical techniques required for the unambiguous structural elucidation and purity assessment of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both practical experimental procedures and the underlying scientific principles.
Introduction: Significance and Applications
2-chloro-N-(2-isopropylphenyl)acetamide belongs to the class of α-chloroacetamides, a scaffold that is prevalent in a variety of biologically active molecules. The presence of the reactive C-Cl bond makes it a versatile building block for further chemical transformations, allowing for the introduction of diverse functional groups through nucleophilic substitution reactions. The N-(2-isopropylphenyl) moiety provides a lipophilic aromatic core, a common feature in many pharmacologically active compounds.
Derivatives of 2-chloroacetamides have demonstrated a wide range of biological activities, including herbicidal, fungicidal, and antibacterial properties.[1] The structural motif of 2-chloro-N-(2-isopropylphenyl)acetamide is analogous to the herbicide propachlor (2-chloro-N-isopropyl-N-phenylacetamide), highlighting the potential for this class of compounds in agrochemical research.[2][3] In the context of drug development, the α-chloroacetamide group can act as a covalent binder to specific amino acid residues in target proteins, a strategy employed in the design of targeted therapeutics. Therefore, the efficient synthesis and thorough characterization of 2-chloro-N-(2-isopropylphenyl)acetamide are of significant importance for the exploration of new chemical entities with potential therapeutic applications.
Synthesis of 2-chloro-N-(2-isopropylphenyl)acetamide
The synthesis of 2-chloro-N-(2-isopropylphenyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 2-isopropylaniline and chloroacetyl chloride. This reaction, a classic example of amide bond formation, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the nitrogen atom of the 2-isopropylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride ion to form a tetrahedral intermediate. The subsequent deprotonation of the nitrogen and collapse of the intermediate yields the desired amide product and HCl. The base plays a crucial role in scavenging the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Caption: A typical workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet | 1H | N-H (amide) |
| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic protons |
| ~ 4.2 | Singlet | 2H | Cl-CH₂ |
| ~ 3.0 - 3.4 | Septet | 1H | CH-(CH₃)₂ |
| ~ 1.2 | Doublet | 6H | CH-(CH₃)₂ |
Rationale for Predicted Shifts:
-
The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and the electron-withdrawing effect of the carbonyl group.
-
The aromatic protons will appear as a complex multiplet in the typical aromatic region.
-
The methylene protons adjacent to the chlorine and the carbonyl group (Cl-CH₂) will be deshielded and appear as a singlet.
-
The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons.
-
The six methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (amide) |
| ~ 145 | C (aromatic, attached to isopropyl) |
| ~ 135 | C (aromatic, attached to N) |
| ~ 126 - 128 | CH (aromatic) |
| ~ 43 | Cl-CH₂ |
| ~ 28 | CH-(CH₃)₂ |
| ~ 23 | CH-(CH₃)₂ |
Rationale for Predicted Shifts:
-
The carbonyl carbon of the amide will be the most downfield signal.
-
The aromatic carbons will appear in the range of 120-150 ppm, with the quaternary carbons appearing at lower field.
-
The aliphatic carbons will be found at higher field, with the carbon attached to the electronegative chlorine (Cl-CH₂) being more deshielded than the isopropyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected Key FTIR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 3300 | N-H | Stretching |
| ~ 3100 - 3000 | C-H (aromatic) | Stretching |
| ~ 2960 - 2850 | C-H (aliphatic) | Stretching |
| ~ 1670 | C=O (amide) | Stretching (Amide I band) |
| ~ 1540 | N-H | Bending (Amide II band) |
| ~ 750 | C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this purpose.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₄ClNO), which is 211.69 g/mol . Due to the presence of the chlorine atom, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of the chlorine atom to give a fragment at [M-Cl]⁺.
-
Alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion.
-
Cleavage of the amide bond.
-
Loss of the isopropyl group.
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Isopropylaniline: Harmful if swallowed, in contact with skin, or if inhaled. [4]May cause skin and eye irritation. [5]* Chloroacetyl chloride: Toxic if swallowed, in contact with skin, or if inhaled. [6][7]Causes severe skin burns and eye damage. Reacts violently with water.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of 2-chloro-N-(2-isopropylphenyl)acetamide. The outlined synthetic protocol offers a reliable method for the preparation of this valuable intermediate. The comprehensive characterization workflow, employing NMR, FTIR, and MS, ensures the unambiguous confirmation of the product's structure and purity. By adhering to the procedures and safety guidelines presented herein, researchers can confidently synthesize and utilize this compound for further scientific exploration in the fields of medicinal chemistry, agrochemical research, and materials science.
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2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. Available at: [Link]
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C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
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"herbicidal activity of 2-chloro-N-(2-isopropylphenyl)acetamide"
An In-depth Technical Guide to the Herbicidal Activity of 2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of 2-chloro-N-(2-isopropylphenyl)acetamide, a selective pre-emergence herbicide commonly known by the ISO name Propisochlor. As a member of the chloroacetamide class, its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible weeds. This document delves into the chemical synthesis, detailed mechanism of action, structure-activity relationships, and robust protocols for evaluating its herbicidal efficacy. Designed for researchers, chemists, and crop protection specialists, this guide synthesizes field-proven insights with established scientific principles to serve as an authoritative resource on Propisochlor.
Introduction to 2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor)
The chloroacetamide class of herbicides is a cornerstone of modern agriculture, offering reliable pre-emergence control of annual grasses and some broadleaf weeds in major crops like maize, soybeans, and rice.[1][2] These herbicides are absorbed by the emerging shoots of germinating weeds, disrupting their development before they can compete with the crop.[3]
2-chloro-N-(2-isopropylphenyl)acetamide, or Propisochlor, is a prominent member of this chemical family. Its efficacy stems from its ability to inhibit cell division by interfering with the synthesis of very-long-chain fatty acids (VLCFAs).[3][4] This specific mode of action, classified under HRAC Group 15 (WSSA Group K3), makes it a valuable tool in integrated weed management programs.[4]
Chemical Structure and Physicochemical Properties
The molecular structure of Propisochlor features a chloroacetamide functional group linked to a substituted N-phenyl ring. This specific arrangement is crucial for its biological activity.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide | [5] |
| CAS Number | 86763-47-5 | [4][5] |
| Molecular Formula | C₁₅H₂₂ClNO₂ | [4][5] |
| Molecular Weight | 283.80 g/mol | [4] |
| Appearance | Clear colourless to amber-colored viscous liquid | [3][4] |
| Water Solubility | 184 mg/L (at 20°C) | [3] |
| Vapor Pressure | 1.1 × 10⁻³ Pa (at 20°C) | [3] |
Chemical Synthesis
The commercial synthesis of Propisochlor is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The process typically begins with 2-ethyl-6-methylaniline as the starting precursor.[4][6]
Reaction Pathway
The synthesis can be summarized in three primary stages:[4]
-
Imine Formation: 6-ethyl-o-toluidine (2-ethyl-6-methylaniline) is reacted with methoxyacetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an imine intermediate.[4]
-
Hydrogenation: The resulting imine undergoes reduction via hydrogenation under high pressure to yield the corresponding secondary amine.[4]
-
Acylation: The amine is then acylated using chloroacetyl chloride in the presence of a base (e.g., sodium carbonate) to form the final Propisochlor molecule.[4]
Visualization of Synthesis Workflow
The following diagram illustrates the key transformations in the commercial synthesis of Propisochlor.
Caption: Commercial synthesis pathway for Propisochlor.
Mechanism of Herbicidal Action
The herbicidal efficacy of Propisochlor is rooted in its ability to disrupt a fundamental biochemical pathway in plants: the biosynthesis of very-long-chain fatty acids (VLCFAs).
Primary Target: VLCFA Elongases
Propisochlor acts by inhibiting the enzyme complex known as VLCFA elongase.[3] VLCFAs are fatty acids with more than 18 carbon atoms, and they are essential for the formation of various critical cellular components, including:
-
Cell Membranes: Proper membrane structure and function depend on a precise composition of lipids, including VLCFAs.[3]
-
Cuticular Waxes: The protective outer layer of plants (the cuticle) is rich in waxes derived from VLCFAs, which prevent water loss and protect against pathogens.
-
Suberin: This lipid-based polymer, found in root tissues, regulates water and nutrient uptake.
By inhibiting VLCFA synthesis, Propisochlor effectively halts the production of these vital building blocks. This disruption leads to a cascade of events, culminating in the arrest of cell division and, consequently, the inhibition of seedling growth and germination.[3][4] The herbicide is primarily absorbed by the emerging shoots and secondarily by the roots of germinating weeds.[3]
Visualization of the Biochemical Mode of Action
Caption: Mechanism of action of Propisochlor via VLCFA synthesis inhibition.
Structure-Activity Relationships (SAR)
The herbicidal potency of chloroacetamides is not solely dependent on their chemical reactivity but is intricately linked to their molecular structure.[7] Subtle changes to the N-phenyl ring or the acetamide side chain can significantly alter efficacy.
-
The Chloroacetyl Group: The reactive chlorine atom is fundamental to the molecule's alkylating potential, which allows it to bind to its target enzyme. However, excessive reactivity can lead to non-specific binding and reduced selectivity. Research indicates that a reduced level of N-alkylating reactivity often correlates with improved herbicidal efficacy at practical application rates.[7]
-
The N-Phenyl Substituents: The isopropyl group at the ortho position of the phenyl ring is critical. This substitution pattern influences the molecule's conformation, lipophilicity, and fit within the active site of the target enzyme. These factors are decisive in governing uptake, mobility within the plant, and ultimately, phytotoxicity.[7]
Protocols for Efficacy Evaluation
Evaluating the herbicidal activity of a compound like Propisochlor requires systematic and reproducible experimental designs. The following protocols provide a self-validating framework for greenhouse and laboratory assessment.
Protocol: Greenhouse Pre-Emergence Efficacy Assay
This protocol is designed to determine the dose-dependent effect of Propisochlor on target weed species when applied to the soil before weed emergence.
1. Materials and Reagents:
- Technical grade Propisochlor (>95% purity)
- Acetone (reagent grade)
- Tween 20 or similar surfactant
- Deionized water
- Target weed seeds (e.g., Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant Foxtail))
- Pasteurized loam soil mix
- Plastic pots (e.g., 10 cm x 10 cm)
- Automated track sprayer calibrated to deliver 200-400 L/ha.
2. Experimental Procedure:
- Step 1: Preparation of Test Solutions:
- Prepare a stock solution of Propisochlor by dissolving a known weight in acetone.
- Create a series of dilutions from the stock solution using a water/acetone mixture containing 0.1% (v/v) surfactant. The final acetone concentration should not exceed 10% to avoid phytotoxicity. Include a "vehicle control" solution containing only the water, acetone, and surfactant.
- Typical test concentrations for dose-response analysis might range from 100 to 3200 g a.i./ha (grams of active ingredient per hectare).
- Step 2: Potting and Seeding:
- Fill pots with the soil mix, leaving a 2 cm headspace.
- Sow 15-20 seeds of the target weed species evenly on the soil surface and cover with approximately 1 cm of additional soil.
- Lightly water the pots to ensure uniform moisture.
- Step 3: Herbicide Application:
- Arrange the pots in the track sprayer chamber according to a randomized complete block design, with at least four replicates per treatment.
- Apply the prepared test solutions evenly to the soil surface. Ensure the sprayer is calibrated to the desired application volume.
- Step 4: Incubation:
- Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).
- Water the pots as needed via sub-irrigation to avoid disturbing the treated soil surface.
- Step 5: Data Collection and Analysis:
- After 14-21 days, perform a visual assessment of weed control on a scale of 0% (no effect) to 100% (complete kill) relative to the vehicle control.
- Harvest the above-ground biomass from each pot.
- Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
- Calculate the percent growth reduction relative to the vehicle control.
- Analyze the data using non-linear regression to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).[8]
Visualization of Efficacy Evaluation Workflow
Caption: Workflow for greenhouse pre-emergence herbicide efficacy testing.
Spectrum of Activity and Applications
Propisochlor is primarily used for the pre-emergence or pre-plant control of annual grasses and certain annual broadleaf weeds.[4]
| Target Weeds | Crop Applications |
| Annual Grasses: - Barnyardgrass (Echinochloa crus-galli)- Crabgrass (Digitaria spp.)- Foxtails (Setaria spp.)- Goosegrass (Eleusine indica) | - Maize (Corn)- Soybeans- Potatoes- Peanuts- Rice- Sunflowers |
| Broadleaf Weeds: - Pigweed (Amaranthus spp.)- Lambsquarters (Chenopodium album)- Black Nightshade (Solanum nigrum) |
Table compiled from information in sources[4] and[3].
Toxicology and Environmental Profile
A comprehensive understanding of a herbicide includes its toxicological and environmental safety profile.
-
Human Health: Propisochlor is classified as moderately hazardous. The GHS classification indicates it may be harmful in contact with skin.[5] As with all agricultural chemicals, handling should be performed in accordance with the safety data sheet (SDS), including the use of appropriate personal protective equipment (PPE).
-
Environmental Fate: In the environment, Propisochlor is considered moderately mobile in soil.[4] Its persistence can range from a few months to several years depending on soil type, moisture, and microbial activity.[9] It is also noted as being very toxic to aquatic life.[5]
Conclusion
2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor) is a highly effective chloroacetamide herbicide whose utility is derived from its specific inhibition of very-long-chain fatty acid biosynthesis. Its success is a product of a chemical structure optimized for stability, uptake, and potent activity at the target site. The protocols and data presented in this guide underscore the rigorous scientific evaluation required to characterize and deploy such a tool for sustainable agriculture. Future research may focus on developing formulations with enhanced crop safety, exploring synergistic combinations with other modes of action, and further mitigating environmental impact.
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PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
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Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]
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YouTube. (2024, April 21). Propisochlor herbicide label information and Applications in Weed Control. Retrieved from [Link]
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APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
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Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Ecotoxicology and Environmental Safety, 212, 112007. Retrieved from [Link]
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Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
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SynOpen. (2023). Convenient Synthetic Approaches for Novel Impurities of Propisochlor Herbicide. Thieme Connect. Retrieved from [Link]
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Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. Retrieved from [Link]
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ResearchGate. (n.d.). Chloroacetamide Herbicides | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
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Wilkinson, R. E. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. Retrieved from [Link]
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EPPO. (2012). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Retrieved from [Link]
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ResearchGate. (n.d.). Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. Retrieved from [Link]
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Iowa State University. (n.d.). Mechanism of action of natural and biorational insecticides. Retrieved from [Link]
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ERWG. (2017). European Guidelines to conduct herbicide resistance tests. European Herbicide Resistance Working Group. Retrieved from [Link]
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An In-depth Technical Guide to the Environmental Fate and Degradation of 2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor)
Introduction
2-chloro-N-(2-isopropylphenyl)acetamide, an active ingredient commonly known by its ISO name, propisochlor, is a selective, pre-emergence chloroacetamide herbicide.[1][2] It is utilized for the control of annual grasses and some broadleaf weeds in a variety of agricultural crops.[3] The mode of action for propisochlor, and chloroacetamide herbicides in general, involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which ultimately disrupts cell division and shoot development in susceptible plants.[1][4] Given its direct application to the agricultural environment, a thorough understanding of its environmental fate and degradation is paramount for assessing its ecological risk profile and ensuring its responsible use. This guide provides a comprehensive technical overview of the physicochemical properties, degradation pathways, environmental mobility, and ecotoxicological effects of propisochlor, tailored for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution and fate of any chemical are fundamentally governed by its physicochemical properties. These parameters dictate its solubility in water, its potential to volatilize into the atmosphere, and its tendency to sorb to soil particles.
| Property | Value | Interpretation | Source |
| Molecular Formula | C₁₅H₂₂ClNO₂ | - | [1] |
| Molecular Weight | 283.79 g/mol | - | [2] |
| Water Solubility | 90.8 mg/L (at 20°C, pH 7) | Moderately soluble | [1] |
| Vapor Pressure | 3.1 mPa (at 20°C) | Low volatility | [1] |
| Octanol-Water Partition Coefficient (log P) | 3.3 | High potential for sorption to organic matter | [1] |
| Dissociation Constant (pKa) | Not applicable | Non-ionizable under environmental pH conditions | [1] |
The moderate water solubility of propisochlor suggests it has the potential for transport in runoff water, while its low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation pathway.[1] The high octanol-water partition coefficient (log P) is a key indicator of its lipophilic nature, suggesting a strong affinity for organic matter in soil and sediment, which will significantly influence its mobility and bioavailability.[1]
Abiotic Degradation: Chemical Transformations in the Environment
Abiotic degradation processes, namely hydrolysis and photolysis, can contribute to the transformation of propisochlor in the environment without the involvement of microorganisms.
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the breakdown of a substance. For propisochlor, hydrolysis is generally a slow process under typical environmental pH conditions (pH 5-9). Studies on other chloroacetamide herbicides have shown that hydrolysis can be pH-dependent, with faster degradation occurring under strongly acidic or alkaline conditions.[5][6][7][8] For propisochlor specifically, it is reported to be stable at pH 4, 7, and 9 at 50°C over 5 days, indicating that hydrolysis is not a major degradation pathway in most environmental compartments.[1]
Photolysis
Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, photolysis can be a significant degradation pathway for propisochlor. The rate of photolysis is influenced by several factors:
-
Light Source and Intensity: The wavelength and intensity of light affect the rate of degradation.
-
pH: Photolysis of propisochlor is pH-dependent, with accelerated degradation observed in alkaline solutions.[9]
-
Dissolved Oxygen: The presence of dissolved oxygen can promote photolysis, although there is an optimal concentration beyond which the effect may diminish.[9]
-
Initial Concentration: The photodegradation rate of propisochlor is negatively correlated with its initial concentration.[9]
Studies have shown that under irradiation, the primary photolytic transformation of propisochlor involves dechlorination, while the benzene ring and the amido linkage remain relatively stable.[9]
Biotic Degradation: The Microbial Contribution
The primary mechanism for the dissipation of propisochlor from the environment is microbial degradation. A diverse range of soil and water microorganisms can utilize this herbicide as a source of carbon and energy, or co-metabolize it in the presence of other substrates.
Aerobic Degradation
In aerobic environments, such as the upper layers of soil, microbial degradation of propisochlor is relatively rapid. The typical aerobic soil degradation half-life (DT₅₀) is reported to be around 13 days, classifying it as non-persistent.[1] The degradation process often involves a series of enzymatic reactions. For chloroacetamide herbicides in general, aerobic degradation pathways typically initiate with N- or C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent ring cleavage.[10]
Anaerobic Degradation
In anaerobic environments, such as saturated soils or sediments, the degradation of chloroacetamide herbicides can also occur, though often at a slower rate and through different pathways. Under anaerobic conditions, dechlorination is often the initial step in the degradation process.[10]
Key Metabolites
The microbial degradation of propisochlor results in the formation of various metabolites. One of the major soil metabolites identified is 2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acid.[1] The identification and monitoring of such metabolites are crucial as they may have their own toxicological and environmental fate characteristics.
Microorganisms and Enzymes Involved
While specific microbial species that exclusively degrade propisochlor are not extensively documented in readily available literature, research on the broader class of chloroacetamide herbicides points to the involvement of various bacteria and fungi. Genera such as Acinetobacter, Bacillus, and Pseudomonas have been shown to degrade other chloroacetamide herbicides.[10] The key enzymes involved in the initial steps of degradation are often hydrolases, which cleave the amide bond, and dehalogenases, which remove the chlorine atom.[11][12][13]
Environmental Mobility and Distribution
The movement of propisochlor within and between different environmental compartments is a critical aspect of its overall fate.
Adsorption and Desorption in Soil
As indicated by its high log P value, propisochlor has a strong tendency to adsorb to soil organic matter.[1] This adsorption process significantly reduces its mobility in the soil profile, thereby lowering the potential for leaching into groundwater. The Freundlich adsorption coefficient (Kfoc) for propisochlor is reported to be around 291 mL/g, categorizing it as moderately mobile.[1] However, the actual mobility will depend on soil properties such as organic matter content, clay content, and pH.
Leaching and Runoff
Due to its moderate to strong adsorption to soil, the potential for propisochlor to leach into groundwater is considered low.[14] However, under conditions of heavy rainfall shortly after application, transport via surface runoff, either dissolved in water or adsorbed to eroded soil particles, can occur, potentially leading to the contamination of surface water bodies.
Ecotoxicological Profile
The potential impact of propisochlor on non-target organisms is a key consideration in its environmental risk assessment. It is classified as very toxic to aquatic life with long-lasting effects.[2]
| Organism Group | Endpoint | Value (mg/L) | Interpretation | Source |
| Fish (Temperate Freshwater) | Acute 96-hour LC₅₀ | 1.3 | Highly toxic | [1] |
| Fish (Temperate Freshwater) | Chronic 21-day NOEC | 0.39 | Toxic at low concentrations | [1] |
| Aquatic Invertebrates (e.g., Daphnia magna) | Acute 48-hour EC₅₀ | - | Data not specified in provided results | - |
| Algae | - | - | Data not specified in provided results | - |
The high acute toxicity to fish underscores the importance of minimizing its entry into aquatic ecosystems. Chronic exposure to lower concentrations can also have adverse effects on fish populations.[1] Further research into the toxicity towards a broader range of aquatic organisms is warranted for a complete ecotoxicological profile.
Experimental Protocols for Environmental Fate Studies
Standardized methodologies are essential for generating reliable data on the environmental fate of pesticides. The following outlines key experimental protocols based on OECD guidelines.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is used to determine the rate and route of degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use at least three different soil types with varying physicochemical properties (e.g., organic carbon content, pH, texture).
-
Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) propisochlor to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic conditions, ensure adequate air supply. For anaerobic conditions, establish and maintain an oxygen-free environment after an initial aerobic phase.
-
Sampling and Analysis: At appropriate time intervals, extract the soil samples and analyze for the parent compound and its degradation products using techniques like HPLC with radiometric detection and LC-MS/MS for identification.
-
Data Analysis: Calculate the degradation half-lives (DT₅₀ and DT₉₀) for propisochlor and identify the major metabolites.
Caption: Workflow for OECD 307 Soil Degradation Study.
Aerobic Mineralization in Surface Water – Simulation Biodegradation Test (OECD 309)
This test simulates the biodegradation of a chemical in a natural surface water environment.
Methodology:
-
Water and Sediment Collection: Collect water and sediment from a natural source (e.g., river, lake).
-
Test System Setup: Set up test flasks containing the natural water and a small amount of sediment.
-
Test Substance Application: Add radiolabeled propisochlor to the test systems.
-
Incubation: Incubate the flasks in the dark at a controlled temperature, with gentle agitation to keep the sediment suspended.
-
Analysis: Periodically measure the evolution of ¹⁴CO₂ as an indicator of mineralization. At the end of the study, analyze the water and sediment phases for the parent compound and metabolites.
-
Data Analysis: Determine the rate and extent of biodegradation.
Caption: Workflow for OECD 309 Water Mineralization Study.
Analytical Methodology: QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water.[15][16][17]
QuEChERS Protocol:
-
Extraction: A representative sample (e.g., 10 g of soil or 10 mL of water) is homogenized and extracted with acetonitrile.
-
Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and partition the pesticides into the acetonitrile layer.[15]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by LC-MS/MS.
LC-MS/MS Analysis:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification and confirmation of propisochlor residues due to its high sensitivity and selectivity.[18][19][20][21]
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for propisochlor.
Conclusion
The environmental fate of propisochlor is a complex interplay of its physicochemical properties and various degradation and transport processes. While it is classified as non-persistent in soil due to relatively rapid microbial degradation, its high toxicity to aquatic organisms necessitates careful management practices to prevent its entry into surface water bodies. Its moderate mobility in soil, primarily governed by adsorption to organic matter, suggests a low potential for groundwater contamination under normal conditions. This guide provides a foundational understanding for researchers and environmental professionals to evaluate the environmental behavior of propisochlor and to develop strategies for its safe and effective use in agriculture. Continued research into the specific microbial communities and enzymatic pathways involved in its degradation will further enhance our ability to predict its environmental persistence and potential impacts.
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ChemSafetyPro. (2019). What Are EC10, NOEC, LOEC and MATC and How to Use Them in Environmental Risk Assessment. [Link]
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- Wang, Y., et al. (2022). Microbial Community and Their Potential Functions after Natural Vegetation Restoration in Gullies of Farmland in Mollisols of Northeast China. MDPI.
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- Zhang, Y., et al. (2022). Effects of Prochloraz fungicide on soil enzymatic activities and bacterial communities.
- Lütge, C., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed.
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Spectroscopic Characterization of 2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor): A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the pre-emergent herbicide, 2-chloro-N-(2-isopropylphenyl)acetamide, commonly known as Propachlor. Designed for researchers, analytical scientists, and professionals in drug and agrochemical development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure of Propachlor and its spectral features, this guide serves as an essential reference for its identification, characterization, and quality control.
Introduction
2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor) is a member of the chloroacetanilide class of herbicides used for the control of annual grasses and some broadleaf weeds.[1] Its efficacy is dependent on its specific molecular structure, and therefore, unambiguous characterization is paramount for regulatory approval, formulation development, and metabolic studies. Spectroscopic techniques provide a powerful and non-destructive means to elucidate and confirm the chemical structure of molecules like Propachlor.
This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Propachlor. While experimental IR and mass spectra are available and interpreted herein, a comprehensive, publicly available, and assigned experimental NMR dataset for Propachlor is not readily accessible. Therefore, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and supported by data from structurally analogous compounds. This approach provides a robust framework for the interpretation of experimentally acquired NMR data for Propachlor.
Molecular Structure
The chemical structure of 2-chloro-N-(2-isopropylphenyl)acetamide is fundamental to understanding its spectroscopic properties. The molecule consists of a 2-isopropylphenyl group attached to an acetamide linker which is further substituted with a chlorine atom.
Caption: Key fragmentation steps for Propachlor in MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous spectroscopic signature for 2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor). The predicted NMR data, in conjunction with the experimental IR and MS data, offers a robust framework for the structural confirmation and identification of this important agrochemical. The methodologies and interpretations presented in this guide are intended to support researchers and scientists in their analytical endeavors related to Propachlor and other N-aryl acetamide compounds.
References
-
INCHEM. (1993). Propachlor (EHC 147, 1993). International Programme on Chemical Safety. [Link]
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Application Notes & Protocols: A Multi-Assay Approach for In Vitro Efficacy Testing of 2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor)
Prepared by: Senior Application Scientist, Advanced Cell-Based Assay Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-chloro-N-(2-isopropylphenyl)acetamide, a compound widely known as the herbicide Propachlor. We move beyond simple viability readouts to present a tiered, logical framework of assays designed to quantify its cytotoxic and anti-proliferative efficacy, and to probe its underlying mechanism of action. The protocols herein are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental steps. This guide emphasizes a holistic approach, combining foundational cytotoxicity assays with more specific evaluations of cell cycle progression and protein synthesis to build a comprehensive efficacy profile.
Introduction and Scientific Background
2-chloro-N-(2-isopropylphenyl)acetamide is a member of the chloroacetamide class of molecules.[1] In the field of agriculture, it is a well-established pre-emergence herbicide, Propachlor, used to control annual grasses and some broadleaf weeds.[2] The efficacy of chloroacetamides stems from their ability to disrupt fundamental cellular processes in susceptible plant species. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4] VLCFAs are essential components of cellular membranes and are critical for processes such as cell division and expansion.[4] By inhibiting their synthesis, Propachlor effectively halts early seedling growth.[5] A secondary, yet significant, mechanism is the inhibition of protein biosynthesis.[6]
The reactive α-chloro group of the acetamide moiety is key to its biological activity.[7] This group can form covalent adducts with sulfhydryl groups on proteins and peptides, such as glutathione and cysteine residues within enzymes, leading to their inactivation.[2][8] This reactivity underpins its herbicidal effects and is a crucial consideration for any in vitro investigation.
While its role as a herbicide is well-documented, the broader cytotoxic potential of the acetamide scaffold invites investigation in other contexts, such as oncology or microbiology.[7][9] Therefore, the protocols provided are broadly applicable to various eukaryotic cell lines, enabling a thorough assessment of efficacy beyond its agricultural applications. This guide will equip researchers with the tools to:
-
Determine the dose-dependent cytotoxicity (IC₅₀).
-
Assess the impact on cell proliferation and long-term viability.
-
Investigate the effects on cell cycle distribution.
-
Confirm the impact on global protein synthesis.
Core Principles and Experimental Strategy
A robust evaluation of a compound's efficacy requires a multi-faceted approach. A single assay provides only one dimension of a complex biological response. Our strategy is built on a logical progression from general effects to more specific mechanisms.
Figure 1: A tiered workflow for comprehensive efficacy analysis.
This tiered approach ensures that resource-intensive mechanistic studies are built upon a solid foundation of well-characterized cytotoxic and anti-proliferative data.
Preparation of 2-chloro-N-(2-isopropylphenyl)acetamide
Accurate and reproducible results begin with the correct preparation of the test compound. Due to its hydrophobicity, Propachlor requires an organic solvent for initial solubilization.
Protocol 3.1: Preparation of Stock and Working Solutions
-
Materials:
-
2-chloro-N-(2-isopropylphenyl)acetamide (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
-
Procedure for 100 mM Primary Stock:
-
Rationale: A high-concentration primary stock minimizes the volume of DMSO added to cell cultures, preventing solvent-induced toxicity. Final DMSO concentrations should ideally be ≤0.5%.
-
Calculate the required mass of the compound to prepare a 100 mM solution (Molecular Weight: 211.69 g/mol ). For 1 mL, this is 21.17 mg.
-
Aseptically weigh the compound and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may assist dissolution.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[10]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM primary stock.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Scientist's Note: It is critical to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent effects.
-
Tier 1: Foundational Efficacy Assessment
This tier establishes the fundamental dose-response relationship and the compound's impact on overall cell number.
Protocol 4.1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
Principle: The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[11]
-
Compound Treatment: Prepare a 2X concentration series of 2-chloro-N-(2-isopropylphenyl)acetamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solubilization buffer to each well.
-
Data Acquisition: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of the metabolic activity.
-
Protocol 4.2: Cell Proliferation Assessment using Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of the total cell biomass remaining after treatment. It is a robust method to assess the compound's effect on cell number over a longer incubation period.
-
Principle: The amount of crystal violet dye retained is proportional to the number of cells in the well.
-
Procedure:
-
Seed and treat cells in a 96-well plate as described in Protocol 4.1. An incubation period of 72 hours or longer is common for proliferation assays.
-
Cell Fixation: Gently wash the wells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) or methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate extensively with water until the background is clear.
-
Dye Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the retained dye.
-
Data Acquisition: Measure the absorbance at 590 nm.
-
-
Data Analysis: Similar to the MTT assay, normalize data to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition).
| Assay | Endpoint Measured | Typical Duration | Key Output |
| MTT Assay | Mitochondrial metabolic activity | 24 - 72 hours | IC₅₀ (Half-maximal inhibitory concentration) |
| Crystal Violet | Total cell biomass (adherent cells) | 72 - 120 hours | GI₅₀ (Half-maximal growth inhibition) |
Tier 2: Mechanistic Insight
With foundational efficacy established, these assays probe the cellular mechanisms driving the observed cytotoxicity and growth inhibition.
Figure 2: Proposed mechanism of Propachlor leading to cell death.
Protocol 5.1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A block in cell division, as suggested by the compound's mechanism, will cause cells to accumulate in a specific phase.[2]
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1.
-
Procedure:
-
Cell Culture: Seed cells in 6-well plates to achieve ~70% confluency at the time of harvest.
-
Treatment: Treat cells with the vehicle, a low concentration (e.g., IC₂₅), and a high concentration (e.g., IC₇₅) of the compound for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes and fixes the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the data and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in the G1 phase would be consistent with an inhibition of processes required for entry into the S phase (DNA synthesis).
-
Protocol 5.2: Global Protein Synthesis Assay
This assay directly measures the inhibition of new protein synthesis, a key proposed mechanism of Propachlor.[6] Modern methods use puromycin analogues, which are incorporated into nascent polypeptide chains and can be detected with a specific antibody.
-
Principle: A puromycin analogue is added to the culture, incorporated into newly synthesized proteins, and then detected via immunofluorescence or plate-based chemiluminescence. A reduction in signal indicates inhibition of protein synthesis.
-
Procedure (Plate-Reader Method):
-
Seed and treat cells in a 96-well plate (preferably a white-walled plate for luminescence) for a short duration (e.g., 4-6 hours).
-
Labeling: Add the puromycin analogue reagent to all wells and incubate for 1-2 hours.
-
Lysis & Detection: Lyse the cells and follow the manufacturer's protocol for immunodetection, which typically involves binding the tagged proteins to the plate, adding a primary antibody, and then a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Data Acquisition: Add a chemiluminescent HRP substrate and measure the luminescence on a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
A dose-dependent decrease in signal is indicative of protein synthesis inhibition. Compare these results with the IC₅₀ from the MTT assay to understand the temporal relationship between protein synthesis inhibition and loss of cell viability.
-
Summary and Concluding Remarks
The in vitro evaluation of 2-chloro-N-(2-isopropylphenyl)acetamide requires a systematic and multi-parametric approach. The protocols detailed in this guide provide a robust framework for determining its efficacy, from initial dose-response screening to deeper mechanistic validation. By combining assays for metabolic activity (MTT), cell number (Crystal Violet), cell cycle progression (Flow Cytometry), and protein synthesis, researchers can build a comprehensive profile of the compound's cellular effects. This layered-evidence approach is critical for validating its mechanism of action and for exploring its potential in diverse research and development applications.
References
-
University of Hertfordshire. Propachlor (Ref: CP 31393) - AERU. [Link]
-
Li, G., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethyl-acetamide. [Link]
-
International Programme on Chemical Safety. (1993). Propachlor (EHC 147, 1993). INCHEM. [Link]
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de Farias, A. M. M., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
-
Karakuş, V. V., et al. (2021). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4931, Propachlor. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 670477, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
-
Duke, W. B., & Hunt, J. F. (1975). An Investigation on the Mechanism of Action of Propachlor. Weed Science. [Link]
-
LeBaron, H. M., & McFarland, J. E. (1990). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science. [Link]
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Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Pinto, M., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. PubMed Central. [Link]
-
Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]
-
Hernandez, L. E. A., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. [Link]
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Technical Support Center: Synthesis of N-Substituted Chloroacetamides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-substituted chloroacetamides. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial chemical transformation. The formation of the N-chloroacetamide moiety is a cornerstone of synthetic chemistry, providing a stable amide linkage and a reactive handle for further molecular elaboration.[1] However, the high reactivity of the key reagent, chloroacetyl chloride (CAC), presents unique challenges that require careful consideration of reaction conditions to ensure high yield, purity, and safety.[2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common pitfalls, and offer robust solutions to streamline your workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of N-substituted chloroacetamides.
Q1: What is the fundamental reaction for synthesizing N-substituted chloroacetamides?
The synthesis is a nucleophilic acyl substitution reaction. A primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This results in the formation of the N-substituted chloroacetamide and generates hydrogen chloride (HCl) as a byproduct.[4] Due to the generation of HCl, a base is typically required to neutralize the acid and drive the reaction to completion.[3]
Q2: Why is a base essential for this reaction, and what are the common options?
A base is crucial for two primary reasons:
-
Neutralization: It scavenges the HCl produced during the reaction. If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Free-Basing: If your starting amine is in the form of a salt (e.g., an amine hydrochloride), an added base is necessary to generate the neutral, nucleophilic "free base" required for the reaction to proceed.[5]
Commonly used bases include tertiary amines like triethylamine (TEA), sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base), or inorganic bases such as potassium or sodium carbonate.[3][6] In some protocols, an excess of the starting amine itself can serve as the base.[3]
Q3: What are the critical safety precautions when handling chloroacetyl chloride (CAC)?
Chloroacetyl chloride is a hazardous substance that demands strict safety protocols.[7]
-
Corrosivity and Toxicity: It is highly corrosive, toxic, and a lachrymator (tear-producing agent). It can cause severe burns to the skin, eyes, and respiratory tract.[7][8]
-
Handling: Always handle CAC in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to corrosive materials.[9]
-
Reactivity with Water: CAC reacts violently with water and moisture, hydrolyzing to form corrosive HCl gas and chloroacetic acid.[9][10] This necessitates using dry glassware and anhydrous solvents for most applications.
-
Storage: Store CAC in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, strong bases, and oxidizing agents.[11]
Q4: Is it possible to perform this reaction in water instead of an anhydrous organic solvent?
Yes, under specific conditions. While CAC's reactivity with water is a major concern, the N-acylation of an amine is often significantly faster than the hydrolysis of CAC.[12] This kinetic difference is exploited in the Schotten-Baumann reaction, which is typically performed in a biphasic system (e.g., water and dichloromethane) with a base like sodium hydroxide to neutralize the HCl.[3] More recently, "green" chemistry approaches have been developed using aqueous phosphate buffers, which can offer high yields and excellent chemoselectivity in short reaction times.[12][13]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My reaction is proceeding very slowly or appears stalled. What factors should I investigate?
A: Several factors can lead to a sluggish reaction:
-
Amine Nucleophilicity: Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react more slowly.[12] Similarly, significant steric hindrance around the nitrogen atom can impede the approach of the electrophile.[6] For these substrates, you may need to increase the temperature or use a more forcing catalyst.
-
Incomplete Neutralization: Ensure you have at least one equivalent of base for the reaction and an additional equivalent if your starting amine is a salt. Inadequate base will lead to the protonation of the amine, stopping the reaction.
-
Reagent Purity: Verify the purity of your amine and the integrity of the chloroacetyl chloride, which can degrade upon improper storage.
-
Solubility: If the starting amine is not fully dissolved, the reaction will be limited by its dissolution rate. This is a common issue with amine salts in non-polar organic solvents.[5] Consider adding the base first to generate the more soluble free base before adding the CAC.
Q: My TLC analysis shows multiple spots. What are the likely side products?
A: The presence of multiple spots indicates the formation of impurities. The most common culprits are:
-
Unreacted Starting Amine: The most common impurity if the reaction has not gone to completion.
-
Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride by trace moisture.[13] This can typically be removed with a basic aqueous wash.
-
Dimeric Impurity (R₂N-CH₂-C(O)-NR₂): This can form if the newly formed chloroacetamide product reacts with a second molecule of the starting amine via nucleophilic substitution of the α-chloro group. This is more prevalent with highly nucleophilic amines or at elevated temperatures.
-
O-acylated Product: If your substrate contains a hydroxyl (-OH) group, such as in an aminoalcohol, competitive O-acylation can occur.[13]
Reaction and Side Product Overview
Caption: General reaction scheme and common side products.
Q: I'm working with an aminoalcohol. How can I achieve selective N-acylation over O-acylation?
A: Achieving high chemoselectivity is a common challenge.[13] Because amines are generally more nucleophilic than alcohols, N-acylation is kinetically favored. To maximize this preference:
-
Use Buffered Aqueous Systems: Protocols using phosphate buffer have shown excellent N-selectivity.[13] The aqueous medium and controlled pH appear to enhance the reactivity difference between the amine and alcohol moieties.
-
Control Temperature: Perform the addition of chloroacetyl chloride at a low temperature (e.g., 0 °C). This will favor the more rapid N-acylation reaction over the slower O-acylation.
-
Stoichiometry: Use of a slight excess of the aminoalcohol relative to the chloroacetyl chloride can help, but careful control (near 1:1 stoichiometry) is key to preventing side reactions.
Q: My product is difficult to purify. What strategies can I employ?
A: Purification can often be challenging due to the nature of the byproducts.
-
Aqueous Workup: This is the first and most critical step.
-
A wash with dilute acid (e.g., 1M HCl) will protonate and dissolve any unreacted amine.
-
A wash with a weak base (e.g., saturated sodium bicarbonate solution) will neutralize and remove any chloroacetic acid.
-
A brine wash will help remove residual water from the organic layer.
-
-
Recrystallization: Many N-substituted chloroacetamides are crystalline solids and can be effectively purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[14]
-
Column Chromatography: If recrystallization fails or if impurities are very similar in polarity to the product, silica gel chromatography is a reliable method. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.
Troubleshooting Workflow for Low Yield / Purity
Caption: Decision tree for troubleshooting low yield or purity.
Section 3: Key Protocols & Methodologies
Below are two validated protocols representing common approaches to this synthesis.
Protocol 1: General Synthesis in an Aprotic Organic Solvent
This method is suitable for a wide range of primary and secondary amines that are soluble in common organic solvents.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of CAC: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Green Synthesis in an Aqueous Phosphate Buffer
This method is particularly effective for water-soluble amines and for achieving high N-selectivity with aminoalcohols.[12][13]
-
Setup: In a flask, dissolve the amine (1.0 eq.) in a 0.5 M phosphate buffer solution (pH ~7.4).
-
Addition of CAC: While stirring vigorously, add chloroacetyl chloride (1.05 eq.) dropwise at room temperature. The reaction is often rapid, and a precipitate may form immediately.
-
Reaction: Stir the mixture for 15-30 minutes at room temperature. Monitor the consumption of the amine by TLC (ninhydrin stain can be useful).
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual buffer salts.
-
Dry the product under vacuum.
-
-
Purification: The isolated product is often of high purity. If necessary, it can be further purified by recrystallization.
Data Summary: Comparison of Reaction Conditions
| Parameter | Protocol 1 (Aprotic Organic) | Protocol 2 (Aqueous Buffer) | Causality & Rationale |
| Solvent | Dichloromethane (DCM), THF | Phosphate Buffer (pH ~7.4) | Aqueous buffer can accelerate the reaction and improve chemoselectivity for certain substrates.[12][13] |
| Base | Triethylamine, DIPEA | Phosphate ions act as buffer/base | Organic bases are needed in aprotic solvents; the buffer system maintains pH in aqueous media. |
| Temperature | 0 °C to Room Temp. | Room Temperature | Initial cooling in organic solvents helps control the exothermic reaction and minimize side products. |
| Reaction Time | 2-4 hours | 15-30 minutes | Reactions in aqueous buffer are often significantly faster.[12] |
| Workup | Liquid-liquid extraction | Filtration | Simpler isolation of solid products from aqueous media. |
| Best For | General amines, moisture-sensitive substrates | Water-soluble amines, aminoalcohols | The choice depends on substrate properties and desired "green" credentials. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
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- 5. reddit.com [reddit.com]
- 6. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 7. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
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- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
"troubleshooting poor yield in 2-chloro-N-(2-isopropylphenyl)acetamide synthesis"
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-N-(2-isopropylphenyl)acetamide, a compound also known by the common name Propachlor. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to address common challenges, with a primary focus on resolving issues of poor yield.
Introduction to the Synthesis
The synthesis of 2-chloro-N-(2-isopropylphenyl)acetamide is a classic example of N-acylation, typically achieved by reacting 2-isopropylaniline with chloroacetyl chloride.[1] This reaction generally proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[2][3] While seemingly straightforward, several critical parameters can significantly impact reaction efficiency and final product yield. This guide will explore these factors in a practical, problem-solving format.
Core Reaction Scheme
The fundamental transformation involves the attack of the nucleophilic amine (2-isopropylaniline) on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion.
Caption: General synthesis of 2-chloro-N-(2-isopropylphenyl)acetamide.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis.
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-isopropylaniline attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new amide bond. A proton is subsequently lost from the nitrogen to yield the final product and hydrochloric acid (HCl).
Q2: Why is a base essential for achieving a high yield?
A2: A base is critical for two primary reasons. First, the reaction generates one equivalent of HCl.[2] This strong acid will react with the starting amine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and reducing the yield.[4][5] Second, the base neutralizes this acid, driving the equilibrium toward product formation.[2][5] Common bases include tertiary amines like triethylamine or pyridine, or an aqueous inorganic base like sodium hydroxide in a two-phase system.[3][6]
Q3: What solvents are typically recommended for this synthesis?
A3: The choice of solvent depends on the type of base used. If using an organic base like triethylamine, aprotic solvents such as chloroform, dichloromethane, or toluene are common choices as they readily dissolve the reactants.[6] If employing Schotten-Baumann conditions with an aqueous base (e.g., NaOH), a two-phase system with water and an organic solvent like dichloromethane or diethyl ether is used.[3] The organic phase contains the reactants and product, while the aqueous phase contains the base to neutralize the generated HCl.
Q4: How does reaction temperature affect the outcome?
A4: The reaction is typically exothermic. It is often started at a low temperature (0 to 5 °C) during the dropwise addition of the highly reactive chloroacetyl chloride to control the reaction rate and minimize side reactions.[6] After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours to ensure completion.[7] In cases of low reactivity, gentle heating (40-60 °C) can be beneficial, but this should be monitored closely by TLC to prevent product degradation or side-product formation.[8]
Troubleshooting Guide: Diagnosing and Solving Poor Yield
This core section is formatted to help you diagnose issues based on experimental observations.
Caption: A logical workflow for troubleshooting poor yield.
Observation 1: The reaction is sluggish or stalls, with significant unreacted 2-isopropylaniline remaining.
Q: My TLC analysis shows a persistent spot for the starting amine even after several hours. Why isn't the reaction going to completion?
A: This is the most common issue and typically points to three main causes:
-
Amine Protonation: As detailed in FAQ A2, the HCl byproduct neutralizes your nucleophile. If an insufficient amount of base is used, or if the base is not strong enough, the reaction will stop once all the unprotonated amine is consumed.[2][4]
-
Self-Validation/Solution: Ensure you are using at least one equivalent of base for each equivalent of HCl produced. A slight excess (1.1-1.2 equivalents) of a tertiary amine base like triethylamine is often recommended. If using aqueous NaOH, ensure the pH of the aqueous layer remains basic throughout the reaction.[9]
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is extremely reactive and highly susceptible to hydrolysis.[10] Any moisture in the reactants, solvent, or glassware will rapidly convert it to the unreactive chloroacetic acid, reducing the effective amount of your acylating agent.[11]
-
Self-Validation/Solution: Always use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is rigorously oven- or flame-dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.
-
-
Low Reaction Temperature: While starting cold is important to control the initial exotherm, keeping the reaction too cold for too long can slow the rate significantly, especially given that aromatic amines are less nucleophilic than aliphatic amines.[9]
-
Self-Validation/Solution: Monitor the reaction by TLC. If conversion is slow after the acyl chloride addition is complete, allow the mixture to naturally warm to room temperature. If it remains slow, gentle heating (e.g., 40-60 °C) can be applied.[8]
-
Observation 2: The reaction works, but the final product is impure and difficult to clean.
Q: I obtained a crude product, but TLC shows multiple spots, and recrystallization yields an oily substance or fails to purify the material. What are the likely impurities?
A: The presence of persistent impurities often points to side reactions or an improper workup.
-
Unreacted Starting Materials: This is common if the reaction was incomplete. The starting amine, in particular, can be difficult to remove from the product as they have similar polarities.
-
Solution: An acidic wash during the workup (e.g., with 1M HCl) will protonate the unreacted amine, making it water-soluble and easily removable into the aqueous layer. Be sure to follow with a basic wash (e.g., saturated NaHCO₃) to remove any residual acid before drying the organic layer.
-
-
Chloroacetic Acid: This impurity arises from the hydrolysis of chloroacetyl chloride.[10]
-
Solution: A basic wash with sodium bicarbonate or sodium hydroxide solution during workup will deprotonate the carboxylic acid, converting it to its water-soluble carboxylate salt, which is easily extracted into the aqueous phase.
-
-
HCl Salt of the Base: If an organic base like triethylamine is used, its hydrochloride salt (triethylammonium chloride) can sometimes precipitate or co-precipitate with the product.
-
Solution: A simple water wash during the workup is usually sufficient to dissolve and remove this salt.
-
Observation 3: The reaction seems to work, but the isolated yield after purification is very low.
Q: The reaction appeared complete by TLC, but after workup and recrystallization, my final mass is much lower than expected. Where did my product go?
A: Significant product loss often occurs during the isolation and purification stages.
-
Poor Recrystallization Solvent Choice: If the product is too soluble in the chosen recrystallization solvent, it will remain in the mother liquor, leading to low recovery. Conversely, if it is not soluble enough, recovery will also be poor.
-
Solution: Perform small-scale solvent screening to find the ideal system. For chloroacetamides, ethanol or ethanol/water mixtures are often effective.[6][12] The goal is to find a solvent (or solvent pair) that dissolves the crude product when hot but allows for maximum crystal formation upon cooling.
-
-
Product Loss During Aqueous Workup: If the product has some water solubility, it can be lost to the aqueous layers during washing steps. This is less of a concern for this specific molecule but can be an issue for more polar analogues.
-
Solution: Minimize the volume of water used for washes. To recover any dissolved product, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
Optimization of Reaction Conditions
To maximize yield and purity, consider the systematic optimization of the following parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Stoichiometry | Amine:Acyl Chloride:Base (1 : 1.05 : 1.1) | A slight excess of the acyl chloride ensures full consumption of the more valuable amine. A slight excess of base is crucial to neutralize all generated HCl.[13] |
| Base Selection | Triethylamine (organic) or NaOH (aqueous) | Triethylamine: Homogeneous reaction, easy to handle. NaOH (Schotten-Baumann): Cheaper, very effective at trapping HCl in the aqueous phase, potentially reducing side reactions in the organic phase.[3] |
| Solvent | Dichloromethane (DCM) or Chloroform | DCM is a good general-purpose solvent. For Schotten-Baumann, a water-immiscible solvent is required. Toluene can be used for higher temperature reactions. |
| Temperature | 0 °C to Room Temp | Add acyl chloride at 0 °C to control exotherm. Allow to stir at room temperature for 2-12 hours. Monitor by TLC; apply gentle heat only if necessary to push to completion.[6][8] |
| Addition Rate | Slow, dropwise addition of acyl chloride | Fast addition can cause a rapid temperature spike, leading to side reactions and potential polymerization. Maintain a controlled, slow addition over 30-60 minutes. |
Validated Experimental Protocols
Protocol 1: Standard Synthesis using Triethylamine
-
Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-isopropylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the starting amine is no longer visible by TLC.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture, to yield pure 2-chloro-N-(2-isopropylphenyl)acetamide.[6][12]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel coated plates (e.g., Silica Gel 60 F₂₅₄).
-
Solvent System: A common mobile phase is a mixture of heptane and ethyl acetate (e.g., 3:1 or 4:1 v/v). The exact ratio should be adjusted to achieve an Rf value of ~0.3-0.5 for the product.
-
Spotting: On a TLC plate, spot a co-spot (starting amine + reaction mixture), the reaction mixture, and the starting amine standard.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: After development, visualize the spots under a UV lamp (254 nm). The starting amine and the amide product should be UV active. The disappearance of the starting amine spot indicates the reaction is complete.
References
-
Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol. 2(7), 148-156. Available at: [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem (2023). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]
-
Gowda, B.T. et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1136. Available at: [Link]
- Google Patents. US2321278A - Preparation of chloroacetamide.
-
Missioui, H. et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10). Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Wikipedia. Chloroacetyl chloride. Available at: [Link]
-
Duke, W.B. & Hunt, J.F. (1975). An Investigation on the Mechanism of Action of Propachlor. Weed Science, 23(2), 142-147. Available at: [Link]
-
Sciencemadness.org. Problem using Chloroacetyl Chloride. Available at: [Link]
-
Clark, J. (2015). the preparation of amides. Chemguide. Available at: [Link]
-
BYJU'S. Schotten Baumann Reaction. Available at: [Link]
-
American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available at: [Link]
-
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]
-
PubChem. Chloroacetyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Reusch, W. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
PubChem. Propachlor. National Center for Biotechnology Information. Available at: [Link]
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ACS Omega. Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. Available at: [Link]
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Brainly.in. writes notes on Schottenbaumann reaction. Available at: [Link]
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All 'Bout Chemistry. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube. Available at: [Link]
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Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Available at: [Link]
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LibreTexts Chemistry. Chemistry of Amides. Available at: [Link]
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Cambridge University Press. An Investigation on the Mechanism of Action of Propachlor1. Available at: [Link]
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Technical Support Center: Navigating Matrix Effects in the Analysis of 2-chloro-N-(2-isopropylphenyl)acetamide from Soil Samples
Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of 2-chloro-N-(2-isopropylphenyl)acetamide, a chloroacetanilide herbicide, in complex soil matrices. This guide is designed for researchers, analytical chemists, and environmental scientists who are tasked with achieving accurate and reproducible results in their pesticide residue studies. My aim is to provide not just protocols, but a deeper understanding of the underlying principles that govern the interaction between your analyte and the soil matrix, empowering you to troubleshoot and optimize your analytical methods effectively.
Soil, as a heterogeneous mixture of minerals, organic matter, water, and air, presents a formidable challenge to the analytical chemist.[1] The co-extraction of matrix components alongside the target analyte can lead to significant signal suppression or enhancement during analysis, a phenomenon broadly termed "matrix effects."[2][3][4] These effects are a primary source of error in quantitative analysis, particularly when employing sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This guide will provide a structured approach to understanding, identifying, and mitigating these matrix effects to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects and why are they a problem in soil analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[4][5] In the context of analyzing 2-chloro-N-(2-isopropylphenyl)acetamide in soil using techniques like LC-MS/MS, components such as humic acids, fulvic acids, and various inorganic salts are co-extracted with the herbicide.[1] During the electrospray ionization (ESI) process, these co-extractives can compete with the analyte for ionization, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity.[2][3] This directly impacts the accuracy and precision of quantification, potentially leading to under- or overestimation of the herbicide concentration in the soil sample. The complexity and variability of soil composition make matrix effects a particularly significant challenge.[6]
Q2: I am observing lower than expected recoveries for 2-chloro-N-(2-isopropylphenyl)acetamide. Could this be due to matrix effects?
A2: Yes, low recovery is a classic symptom of ion suppression, a common matrix effect. However, it is crucial to systematically rule out other potential causes. Poor recovery can also stem from inefficient extraction of the analyte from the soil particles, degradation of the analyte during sample processing, or losses during sample transfer steps. To specifically investigate matrix effects, a post-extraction addition experiment is recommended. This involves comparing the signal response of a standard spiked into a clean solvent with the response of the same standard spiked into a blank soil extract that has already undergone the entire sample preparation procedure. A significantly lower response in the soil extract confirms the presence of signal suppression.
Q3: What is the QuEChERS method and is it suitable for extracting 2-chloro-N-(2-isopropylphenyl)acetamide from soil?
A3: QuEChERS, which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[1][7][8] The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[1] QuEChERS is indeed a suitable and efficient method for extracting 2-chloro-N-(2-isopropylphenyl)acetamide from soil.[7] Its advantages include high sample throughput, reduced solvent consumption, and effectiveness for a broad range of pesticides.[1]
Q4: How can I choose the right dSPE sorbent for my soil type to minimize matrix effects?
A4: The choice of dSPE sorbent is critical for effective cleanup and mitigation of matrix effects. The selection depends on the specific interfering substances in your soil matrix. A common combination for soil analysis includes:
-
Primary Secondary Amine (PSA): Effectively removes organic acids, fatty acids, and sugars.[1]
-
C18: Targets nonpolar interferences like lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. However, it should be used with caution as it can also retain planar pesticides.
For soil with high organic matter content, a combination of PSA and C18 is often a good starting point. It is advisable to test different sorbent combinations to determine the optimal cleanup for your specific soil type.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix Overload: High concentrations of co-eluting matrix components can saturate the analytical column. 2. Incompatible Solvent: The final extract solvent may be too strong, causing the analyte to move too quickly through the column initially. 3. Column Degradation: The analytical column may be fouled by matrix components. | 1. Dilute the final extract: This is a simple and often effective way to reduce the concentration of interfering compounds.[2] 2. Solvent Exchange: Evaporate the final extract to dryness and reconstitute in a weaker solvent that is compatible with the initial mobile phase conditions. 3. Implement a guard column: This will protect the analytical column from strongly retained matrix components. Regularly replace the guard column. 4. Optimize the cleanup step: Experiment with different dSPE sorbents or amounts to more effectively remove interfering compounds. |
| Inconsistent Results (Poor Reproducibility) | 1. Inhomogeneous Soil Sample: The distribution of the herbicide in the soil may not be uniform. 2. Variable Matrix Effects: The composition of the soil matrix can vary between samples, leading to different degrees of ion suppression or enhancement. 3. Inconsistent Sample Preparation: Variations in extraction time, shaking intensity, or pipetting can introduce errors. | 1. Thoroughly homogenize the soil sample: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed. 2. Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction.[10] If a SIL-IS is unavailable, a structural analog can be considered, but its effectiveness in compensating for matrix effects must be carefully validated. 3. Standardize the sample preparation protocol: Ensure all steps are performed consistently for all samples, standards, and quality controls. |
| Signal Suppression/Enhancement Confirmed | Co-eluting Matrix Components: Interfering compounds from the soil matrix are affecting the ionization of the analyte in the mass spectrometer source. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been processed through the entire sample preparation procedure.[11][12] This helps to ensure that the standards and samples experience similar matrix effects.[13] 2. Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample extract.[2][14] By plotting the instrument response against the added concentration, the original concentration in the sample can be determined by extrapolation.[15] This method is particularly useful when a blank matrix is not available.[2] 3. Optimize Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering matrix components.[2] |
Experimental Protocols & Workflows
Protocol 1: QuEChERS Extraction and dSPE Cleanup for 2-chloro-N-(2-isopropylphenyl)acetamide in Soil
This protocol is a general guideline and may require optimization for specific soil types.
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[16] b. If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[6] c. Add 10 mL of acetonitrile to the tube.[6] d. Add the appropriate internal standard solution. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing anhydrous MgSO₄ and a suitable sorbent combination (e.g., PSA and C18).[16] b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 5 minutes. d. Take an aliquot of the cleaned extract for LC-MS/MS analysis.
Workflow Visualization
Below are diagrams illustrating key workflows and concepts.
Caption: QuEChERS workflow for soil sample preparation.
Caption: Decision tree for mitigating matrix effects.
References
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). PubMed Central. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Association for Clinical Chemistry. [Link]
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Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. (n.d.). USGS Publications Warehouse. [Link]
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Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. (2022). JoVE. [Link]
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Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS. (2013). Semantic Scholar. [Link]
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Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]
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Environmental contaminant 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide remediation via Xanthomonas axonopodis and Aspergillus niger. (2020). PubMed. [Link]
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A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments. [Link]
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BIODEGRADATION OF PESTICIDES IN SOIL -A REVIEW. (2021). ResearchGate. [Link]
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Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (n.d.). NIH. [Link]
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Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI. [Link]
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Standard addition. (n.d.). Wikipedia. [Link]
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Matrix effect suppressing in the element analysis of soils by laser-induced breakdown spectroscopy with acoustic correction. (2023). ResearchGate. [Link]
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LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2009). ResearchGate. [Link]
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Pesticides Analysis in Soil. (n.d.). Agilent. [Link]
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Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. [Link]
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Propachlor degradation by a soil bacterial community. (1988). PMC - NIH. [Link]
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Matrix-Matched Pesticide Standard Curve Preparation. (2024). OneLab. [Link]
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New Isotopically Labeled Pesticide Residue Internal Standards From Restek. (2013). Restek. [Link]
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QuEChERS Method Simplified: Key Steps and Applications. (2024). Separation Science. [Link]
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Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. (2025). ResearchGate. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. (2007). ResearchGate. [Link]
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Standard additions: myth and reality. (2009). The Royal Society of Chemistry. [Link]
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Development of Analytical Methods to Analyze Pesticide Residues. (2023). MDPI. [Link]
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Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. (n.d.). FAO AGRIS. [Link]
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2-chloro-N-(2,6-diethylphenyl)acetamide. (n.d.). PubChem. [Link]
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Analysis of pesticide residues in soil. (2023). RUN. [Link]
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Propisochlor. (n.d.). AERU - University of Hertfordshire. [Link]
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Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. [Link]
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QuEChERS Methodology: AOAC Method. (n.d.). NUCLEUS information resources. [Link]
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Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. (2012). Hindawi. [Link]
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Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (n.d.). MDPI. [Link]
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Validation of matrix matched calibration for analysis of insecticide and fungicid residues in cucumber and tomato using quechers sample preparation followed by gas chromatography-mass spectrometry. (2018). ResearchGate. [Link]
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Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. (2008). Semantic Scholar. [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. [Link]
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Accounting for Matrix Effects. (2023). Chemistry LibreTexts. [Link]
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Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2007). EPA. [Link]
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QuEChERS and soil analysis. An Overview. (2015). ResearchGate. [Link]
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Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). PMC - NIH. [Link]
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Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. (1993). PMC - PubMed Central. [Link]
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Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek Resource Hub. [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). ProPharma. [Link]
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Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
-
Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. (2021). ResearchGate. [Link]
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Technical Support Center: Method Validation for 2-chloro-N-(2-isopropylphenyl)acetamide in Complex Matrices
Welcome to the technical support center for the analytical method validation of 2-chloro-N-(2-isopropylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of analyzing this compound in challenging matrices such as soil, food products, and biological fluids.
This resource is structured to anticipate and address the common and nuanced issues encountered during method development and validation. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring your methods are not only compliant but also robust and reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of method validation for 2-chloro-N-(2-isopropylphenyl)acetamide.
Q1: What are the primary challenges when analyzing 2-chloro-N-(2-isopropylphenyl)acetamide in complex matrices?
The primary challenges stem from the inherent complexity of matrices like soil, agricultural products, and biological samples. These matrices contain a multitude of endogenous compounds (e.g., lipids, pigments, proteins, humic substances) that can interfere with the analysis.[1][2] This interference manifests as "matrix effects," which can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[1][3] Additionally, the physicochemical properties of 2-chloro-N-(2-isopropylphenyl)acetamide, also known as propachlor, such as its moderate polarity, can influence its extraction efficiency and chromatographic behavior.[4]
Q2: Which sample preparation technique is most suitable for extracting propachlor from complex matrices?
For multi-residue analysis of pesticides like propachlor in food and environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended.[5][6][7] This approach combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[6][7]
-
Why it's effective: QuEChERS is advantageous because it minimizes the use of hazardous solvents, is high-throughput, and provides good recoveries for a broad range of analytes, including propachlor.[6] The initial extraction with acetonitrile effectively partitions propachlor from the aqueous phase of the sample, while the subsequent addition of salts (e.g., magnesium sulfate, sodium chloride) enhances this partitioning. The d-SPE cleanup step, often using a combination of sorbents like primary secondary amine (PSA) and C18, removes interfering matrix components such as organic acids, fatty acids, and pigments.[7]
Q3: What are the critical parameters to consider during the d-SPE cleanup step for propachlor analysis?
The choice of d-SPE sorbents is crucial and matrix-dependent.
-
Primary Secondary Amine (PSA): Excellent for removing organic acids, fatty acids, and some sugars. It is a common choice for food matrices.
-
C18: Effective for removing non-polar interferences like lipids and sterols.
-
Graphitized Carbon Black (GCB): Used to remove pigments like chlorophyll and carotenoids, which are prevalent in plant-based matrices. However, GCB should be used cautiously as it can retain planar analytes, potentially including propachlor, leading to lower recoveries.
A judicious combination of these sorbents is often necessary to achieve a clean extract without compromising analyte recovery.
Q4: What are the recommended analytical techniques for the sensitive and selective detection of propachlor?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.[8][9] Gas chromatography with an electron capture detector (GC-ECD) has also been used, particularly for environmental samples.[10]
-
LC-MS/MS Advantage: The selectivity of tandem mass spectrometry, especially in Multiple Reaction Monitoring (MRM) mode, allows for the detection and quantification of propachlor at very low levels, even in the presence of co-eluting matrix components.[9] This is critical for meeting regulatory limits in food safety and environmental monitoring.
Q5: How can I effectively mitigate matrix effects in my LC-MS/MS analysis of propachlor?
Mitigating matrix effects is a cornerstone of a robust method. Several strategies can be employed:
-
Effective Sample Cleanup: As discussed, a thorough cleanup using techniques like d-SPE is the first line of defense.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[3] This approach helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples.[3]
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., propachlor-d5) is the most effective way to correct for matrix effects and variations in extraction recovery. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate ratiometric quantification.
-
Dilution: Diluting the final extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on the ionization process.[11] However, this is only feasible if the analyte concentration is high enough to remain above the method's limit of quantitation after dilution.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the method validation of 2-chloro-N-(2-isopropylphenyl)acetamide.
| Problem | Potential Cause(s) | Systematic Troubleshooting Steps |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent may not be optimal for the matrix, or the extraction time/technique is insufficient. 2. Analyte Loss During Cleanup: The d-SPE sorbent may be adsorbing the analyte. 3. Analyte Degradation: Propachlor may be unstable under the extraction or storage conditions. Propachlor is noted to be unstable in acidic conditions.[12] | 1. Optimize Extraction: Evaluate different extraction solvents (e.g., acetonitrile, ethyl acetate). Increase shaking/vortexing time. Consider a different extraction technique if necessary. 2. Evaluate Cleanup Sorbents: Test different d-SPE sorbents and amounts. If using GCB, assess for analyte loss. 3. Assess Stability: Perform stability studies in the matrix and solvent at various temperatures and time points. Ensure the pH of the extraction solvent is appropriate. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong compared to the mobile phase. 3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | 1. Dilute the Sample: Inject a more dilute sample to see if the peak shape improves. 2. Solvent Matching: Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. Mobile Phase Modification: Add a small amount of an organic modifier or an acidic/basic additive to the mobile phase to improve peak shape. Consider a different column chemistry. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in sample homogenization, extraction, or cleanup steps. 2. Instrumental Instability: Fluctuations in the LC pump, autosampler, or mass spectrometer. 3. Non-homogenous Matrix: The analyte may not be evenly distributed in the sample. | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently. Use automated liquid handlers if available. 2. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with standard solutions. 3. Improve Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. |
| Significant Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient Cleanup: The sample extract contains a high concentration of co-eluting matrix components. 2. Suboptimal Chromatographic Separation: The analyte is co-eluting with a significant matrix interferent. 3. Ion Source Contamination: Buildup of matrix components in the mass spectrometer's ion source. | 1. Refine Cleanup: Experiment with different d-SPE sorbents or add an additional cleanup step. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from interferences. Consider a column with a different selectivity. 3. Implement Mitigation Strategies: Use matrix-matched calibration or an isotope-labeled internal standard. 4. Clean the Ion Source: Perform regular maintenance and cleaning of the MS ion source. |
Experimental Protocols
QuEChERS Sample Preparation for Propachlor in Soil
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[6][13]
a. Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes using a mechanical shaker.[13]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
b. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10,000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
b. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for propachlor should be optimized. For example:
-
Precursor Ion (Q1): [M+H]⁺
-
Product Ions (Q3): At least two product ions should be monitored for confirmation.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to maximize the signal intensity of the MRM transitions.
Visualizations
Method Validation Workflow
Caption: A typical workflow for analytical method validation, from development to the final report.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision-making diagram for troubleshooting low analyte recovery.
References
-
Propachlor (EHC 147, 1993). (1993). INCHEM. [Link]
-
Propachlor | Australian Drinking Water Guidelines. (n.d.). NHMRC. [Link]
-
Propachlor | C11H14ClNO. (n.d.). PubChem. [Link]
- Environmental Chemistry Methods: Propachlor; 435763-01. (n.d.).
-
QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. [Link]
-
Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). PMC - NIH. [Link]
-
Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. (2023). ACS Omega. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PMC - NIH. [Link]
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). PubMed Central. [Link]
-
Propachlor. (n.d.). Wikipedia. [Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO. (n.d.). PubChem. [Link]
-
Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. (2023). PMC - NIH. [Link]
-
Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. (2025). ResearchGate. [Link]
-
Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. (2018). ResearchGate. [Link]
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Propachlor (Ref: CP 31393). (n.d.). AERU - University of Hertfordshire. [Link]
- Validation of analytical methods for active constituents and agricultural products. (2014).
-
Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. (n.d.). PubMed Central. [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
- Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. (n.d.).
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). ResearchGate. [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. [Link]
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"2-chloro-N-(2-isopropylphenyl)acetamide vs other chloroacetanilide herbicides"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chloroacetanilide Herbicide Family
Chloroacetanilide herbicides are a critical class of selective, pre-emergence herbicides used globally for the control of annual grasses and some broadleaf weeds in a variety of major crops.[1][2] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process essential for cell division and growth in susceptible plants.[3] This guide provides a detailed comparative analysis of 2-chloro-N-(2-isopropylphenyl)acetamide, more commonly known as propisochlor, against other prominent members of the chloroacetanilide family: alachlor, metolachlor, and butachlor. By examining their chemical properties, herbicidal efficacy, crop selectivity, and toxicological profiles, this document aims to provide researchers and development professionals with a comprehensive resource for informed decision-making and experimental design.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation
The herbicidal activity of chloroacetanilides stems from their ability to disrupt the synthesis of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more.[4] These molecules are vital for several plant functions, including the formation of cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and cell signaling.[1][4]
The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes a four-step cycle to extend the carbon chain of fatty acids.[5] The key regulatory enzyme in this process is 3-ketoacyl-CoA synthase (KCS), which is the primary target of chloroacetanilide herbicides.[5] By inhibiting KCS, these herbicides prevent the initial condensation step of the elongation cycle, leading to a depletion of VLCFAs. This disruption of lipid metabolism ultimately results in the failure of emerging seedlings to develop properly, causing growth arrest and death.[3]
Figure 1: Mechanism of action of chloroacetanilide herbicides.
Comparative Analysis of Physicochemical and Toxicological Properties
The subtle structural differences among chloroacetanilide herbicides lead to variations in their physical, chemical, and toxicological characteristics. These properties influence their environmental fate, application requirements, and safety profiles.
| Property | Propisochlor | Alachlor | Metolachlor | Butachlor |
| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide[3] | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide[2] |
| CAS Number | 86763-47-5[3] | 15972-60-8 | 51218-45-2[6] | 23184-66-9 |
| Molecular Formula | C₁₅H₂₂ClNO₂[3] | C₁₄H₂₀ClNO₂ | C₁₅H₂₂ClNO₂ | C₁₇H₂₆ClNO₂ |
| Molecular Weight | 283.80[3] | 269.77 | 283.80[6] | 311.86 |
| Water Solubility (mg/L at 20°C) | 90.8[3] | 242[7] | 530[6] | ~20[8] |
| Log Koc | 3.3[3] | 2.28 (avg.)[7] | 2.30 (avg.)[6] | 3.11 |
| Soil Half-life (DT₅₀, days) | ~13 (aerobic)[3] | ~21[7] | 67-122 (field)[6] | Moderately persistent[2] |
| Acute Oral LD₅₀ (rat, mg/kg) | 2155 | 930 - 1200 | 1200 - 2780[9] | 2000 |
Herbicidal Efficacy and Crop Selectivity: A Comparative Overview
The effectiveness of chloroacetanilide herbicides is dependent on the target weed species, crop, soil type, and environmental conditions. While they share a common mode of action, their performance profiles can differ.
Weed Control Spectrum
All four herbicides are effective against a range of annual grasses and some small-seeded broadleaf weeds.
-
Propisochlor: Demonstrates effective control of problematic grasses such as Apera spica-venti (loose silky-bent) and Echinochloa crus-galli (barnyard grass). It also controls Setaria viridis (green foxtail), Digitaria sanguinalis (large crabgrass), and Poa annua (annual bluegrass).
-
Alachlor: Provides good control of most annual grasses and several broadleaf weeds including Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), and Solanum nigrum (black nightshade).
-
Metolachlor: Widely used for the control of annual grasses and certain broadleaf weeds.[10] S-metolachlor, the more active isomer, is often used at lower rates for equivalent control.[11] It is effective against yellow nutsedge (Cyperus esculentus).[10]
-
Butachlor: Primarily used in rice cultivation for the pre-emergence control of annual grasses like barnyard grass and some broadleaf weeds.[2]
Crop Selectivity and Application Rates
Crop selectivity is a key factor in the utility of these herbicides. Application rates are often adjusted based on soil texture and organic matter content.
| Herbicide | Primary Crops | Typical Application Rate (kg a.i./ha) | Notes on Selectivity |
| Propisochlor | Maize, Soybean, Winter Cereals, Pea, Potato[12] | 1.0 - 2.5 | Generally selective in listed crops. Some phytotoxicity has been observed in sugar beet. |
| Alachlor | Maize, Soybean, Groundnuts, Sunflowers[13] | 1.5 - 2.5[13] | Can cause injury to soybeans under certain conditions, particularly at higher concentrations.[14] |
| Metolachlor | Maize, Soybean, Potatoes, Sugarcane[10] | 1.0 - 2.0[15] | Generally safe on registered crops. Higher rates on sandy soils can increase the risk of crop injury.[10] |
| Butachlor | Rice (transplanted and direct-seeded)[3][16] | 0.75 - 1.25[3] | Highly selective in rice when applied correctly. |
Experimental Protocols for Comparative Evaluation
To provide a framework for researchers, the following are detailed protocols for conducting comparative efficacy and selectivity trials.
Protocol 1: Greenhouse Efficacy and Phytotoxicity Assessment
Objective: To determine the relative efficacy of propisochlor, alachlor, metolachlor, and butachlor on selected weed species and assess their phytotoxicity on maize and soybean under controlled conditions.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crops (maize, soybean).
-
Pots (10 cm diameter) filled with a standardized soil mix.
-
Technical grade or formulated herbicides.
-
Automated spray chamber.
-
Greenhouse with controlled temperature, humidity, and lighting.
Methodology:
-
Planting: Sow 5-10 weed seeds or 2-3 crop seeds per pot at a depth of 1-2 cm.
-
Herbicide Application:
-
Prepare stock solutions of each herbicide.
-
Apply herbicides pre-emergence to the soil surface within 24 hours of planting using an automated spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include a range of doses for each herbicide (e.g., 0.5x, 1x, and 2x the recommended field rate) and an untreated control.
-
-
Growth Conditions: Place pots in a greenhouse under optimal conditions for plant growth (e.g., 25/20°C day/night temperature, 14-hour photoperiod). Water as needed.
-
Data Collection:
-
Efficacy: At 21 days after treatment (DAT), count the number of emerged weeds and harvest the above-ground biomass. Dry the biomass at 70°C for 48 hours and record the dry weight.
-
Phytotoxicity: Visually assess crop injury at 7, 14, and 21 DAT using a 0-100% scale (0 = no injury, 100 = plant death). At 21 DAT, measure plant height and harvest above-ground biomass for dry weight determination.
-
-
Data Analysis: Calculate percent weed control and percent crop injury relative to the untreated control. Analyze data using analysis of variance (ANOVA) and appropriate mean separation tests.
Figure 2: Workflow for greenhouse efficacy and phytotoxicity assessment.
Protocol 2: Field Selectivity and Yield Impact Trial
Objective: To evaluate the selectivity of propisochlor, alachlor, and metolachlor on maize and soybean and their impact on crop yield under field conditions.
Materials:
-
Certified seeds of maize and soybean.
-
Commercial formulations of the herbicides.
-
Calibrated field plot sprayer.
-
Standard field trial equipment.
Methodology:
-
Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be adequate for yield assessment (e.g., 3 m x 10 m).
-
Crop Establishment: Plant maize and soybean according to standard agronomic practices for the region.
-
Herbicide Application:
-
Apply herbicides pre-emergence within 48 hours of planting using a calibrated plot sprayer.
-
Include treatments for each herbicide at the recommended rate (1x) and a double rate (2x) to assess the safety margin.
-
Maintain a weed-free check (hand-weeded) and an untreated (weedy) check for comparison.
-
-
Maintenance: Keep the trial area free of weeds (except in the weedy check) through supplementary hand-weeding to isolate the effect of the herbicides on the crop.
-
Data Collection:
-
Crop Injury: Visually assess phytotoxicity at 14, 28, and 56 days after application.
-
Growth Parameters: Measure plant height and stand count at various growth stages.
-
Yield: At maturity, harvest the central rows of each plot and determine the grain yield, adjusting for moisture content.
-
-
Data Analysis: Subject the data to ANOVA to determine the effect of herbicide treatments on crop injury, growth, and yield.
Conclusion
Propisochlor, as a member of the chloroacetanilide family, shares a common and effective mechanism of action with alachlor, metolachlor, and butachlor. Its physicochemical properties, such as moderate water solubility and a relatively high Log Koc, suggest a lower potential for leaching compared to more soluble members of the group like metolachlor. While it demonstrates a broad spectrum of activity against key annual grasses, its performance on specific broadleaf weeds and its selectivity in various crops require careful consideration and may necessitate tank-mixing with other herbicides for broader control.
The choice between propisochlor and other chloroacetanilide herbicides will depend on the specific weed spectrum, the crop to be treated, soil characteristics, and regulatory considerations. Alachlor, for instance, has faced regulatory restrictions in some regions due to toxicological concerns.[1] Metolachlor, particularly the S-isomer, offers high efficacy, but its higher water solubility may be a concern in vulnerable environments. Butachlor remains a specialized and effective option for weed control in rice. Propisochlor presents a viable alternative with a balanced profile of efficacy, crop safety, and environmental properties. Further field-level comparative studies are warranted to fully delineate its performance advantages under diverse agro-ecological conditions.
References
-
Rotterdam Convention. (n.d.). ALACHLOR. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Propisochlor. AERU. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Butachlor (Ref: CP 53619). AERU. Retrieved from [Link]
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Villa Crop Protection. (2025, May 15). METOLACHLOR 915 EC. Retrieved from [Link]
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MDPI. (2023, December 12). Safety Evaluation of Herbicides in Maize and Soybean and Their Antioxidant Defense Responses to Thifensulfuron-Methyl and Flufenacet. Retrieved from [Link]
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MDPI. (n.d.). Efficacy of Pendimethalin Rates on Barnyard Grass (Echinochloa crus-galli (L.) Beauv) and Their Effect on Photosynthetic Performance in Rice. Retrieved from [Link]
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CABI Digital Library. (n.d.). assessment of herbicide alachlor impact on seed germination and seedling related traits of soybean. Retrieved from [Link]
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UPL. (n.d.). Alachlor 384 Label - South Africa. Retrieved from [Link]
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Journal of Plant Protection Research. (n.d.). WEED CONTROL EFFICACY OF PROPISOCHLOR IN WHEAT, BARLEY, MAIZE, ROOT CROPS AND PEA. Retrieved from [Link]
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EXTOXNET. (n.d.). METOLACHLOR. Retrieved from [Link]
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Corteva Agriscience. (n.d.). S- Metolachlor 960 Herbicide. Retrieved from [Link]
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Arkansas Cooperative Extension Service. (n.d.). Metolachlor Herbicides: What Are the Facts?. Retrieved from [Link]
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ResearchGate. (2023, December 12). Safety Evaluation of Herbicides in Maize and Soybean and Their Antioxidant Defense Responses to Thifensulfuron-Methyl and Flufenacet | Request PDF. Retrieved from [Link]
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Regulations.gov. (n.d.). Soybean response to plant growth regulator herbicides is affected by other postemergence herbicides. Retrieved from [Link]
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(n.d.). List of herbicides that may be used for direct-seeded rice.. Retrieved from [Link]
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Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]
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(n.d.). Alachlor - South Africa. Retrieved from [Link]
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(n.d.). Control efficacies of nine herbicides to weeds and their safety evaluation in maize fields.. Retrieved from [Link]
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ARCC Journals. (2025, July 10). Efficacy, selectivity and economics of metolachlor for weed controlin maize (Zea mays) and its effect on succeeding chickpea (Cicer arietinum). Retrieved from [Link]
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COLORKEM. (n.d.). China Propisochlor | 86763-47-5 Manufacturer and Supplier. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2008, June 2). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure and physicochemical properties of butachlor.. Retrieved from [Link]
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Frontiers. (n.d.). Tackling functional redundancy of Arabidopsis fatty acid elongase complexes. Retrieved from [Link]
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PubMed Central. (n.d.). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Retrieved from [Link]
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"comparative analysis of the herbicidal spectrum of 2-chloro-N-(2-isopropylphenyl)acetamide"
Introduction: Navigating the Landscape of Pre-Emergent Weed Control
Effective weed management is a cornerstone of modern agriculture, ensuring crop yields and quality. Among the arsenal of chemical tools available, pre-emergent herbicides play a critical role by controlling weeds before they can compete with crops for essential resources. Within this category, the chloroacetamide class of herbicides has long been a reliable option for growers. This guide provides a comprehensive comparative analysis of Propisochlor, a selective chloroacetamide herbicide, against other commonly used pre-emergent herbicides.
Our analysis will delve into the herbicidal spectrum, crop selectivity, and underlying mechanisms of action of Propisochlor in comparison to its chemical relatives—Acetochlor, Alachlor, and S-metolachlor—and a herbicide with a distinct mode of action, Atrazine. This guide is intended for researchers, scientists, and crop protection professionals, offering objective data and detailed experimental protocols to support informed decision-making in the field and laboratory.
Mechanism of Action: A Tale of Two Pathways
The efficacy of any herbicide is rooted in its ability to disrupt critical biological processes within the target weed. The herbicides discussed in this guide operate through two distinct mechanisms of action.
Propisochlor and other Chloroacetamides: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Propisochlor, Acetochlor, Alachlor, and S-metolachlor belong to the Herbicide Resistance Action Committee (HRAC) Group 15.[1] These herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are crucial components of plant cell membranes and are essential for cell division and growth. By blocking their production, these herbicides stunt the growth of emerging weed seedlings, particularly the shoots of grasses and the roots of broadleaf weeds.[1] This disruption ultimately leads to the death of the susceptible weed before it emerges from the soil.
Diagram: Simplified Mechanism of Action for VLCFA-Inhibiting Herbicides
Caption: Inhibition of VLCFA elongase by chloroacetamide herbicides disrupts cell membrane formation, leading to weed seedling death.
Atrazine: Inhibition of Photosynthesis at Photosystem II
Atrazine, a member of the triazine chemical family, operates through a different mechanism, classified under HRAC Group 5. It inhibits photosynthesis by binding to the D1 protein in photosystem II (PSII) of the chloroplasts. This binding blocks the electron transport chain, halting the production of ATP and NADPH, the energy currency of the plant. The blockage also leads to the formation of reactive oxygen species that cause rapid cell damage, ultimately killing the weed.
Diagram: Simplified Mechanism of Action for Photosystem II-Inhibiting Herbicides
Caption: Atrazine blocks the electron transport chain in Photosystem II, inhibiting photosynthesis and causing oxidative damage.
Comparative Herbicidal Spectrum
The choice of a pre-emergent herbicide is largely dictated by the anticipated weed pressure. While all the chloroacetamides discussed here primarily control annual grasses and some small-seeded broadleaf weeds, there are nuances in their efficacy against specific species. Atrazine, with its different mode of action, offers a broader spectrum of broadleaf weed control.
| Herbicide | Chemical Family | HRAC Group | Key Grass Weeds Controlled | Key Broadleaf Weeds Controlled |
| Propisochlor | Chloroacetamide | 15 | Barnyardgrass, Crabgrass, Foxtails, Goosegrass | Black Nightshade, Pigweeds, Common Purslane |
| Acetochlor | Chloroacetamide | 15 | Barnyardgrass, Crabgrass, Foxtails, Goosegrass | Pigweeds, Waterhemp, Common Ragweed, Lambsquarters |
| Alachlor | Chloroacetamide | 15 | Barnyardgrass, Crabgrass, Foxtails, Goosegrass, Nutsedge | Pigweeds, Black Nightshade, Purslane |
| S-metolachlor | Chloroacetamide | 15 | Barnyardgrass, Crabgrass, Foxtails, Goosegrass, Nutsedge | Pigweeds, Black Nightshade, Waterhemp |
| Atrazine | Triazine | 5 | Some annual grasses (less effective than chloroacetamides) | A wide range of broadleaf weeds including Lambsquarters, Pigweeds, Velvetleaf, Cocklebur |
Note: Efficacy can be influenced by application rate, soil type, organic matter content, and environmental conditions.
Crop Selectivity and Safety
A critical aspect of herbicide performance is its selectivity—the ability to control weeds without causing significant injury to the desired crop. The herbicides in this comparison are registered for use in a variety of crops, with some overlap.
| Herbicide | Registered Crops (Examples) | Potential for Crop Injury |
| Propisochlor | Maize, Soybeans, Peanuts, Potatoes, Sunflowers, Rice[1] | Generally good crop safety. Can cause injury under cool, wet conditions or if applied at excessive rates. |
| Acetochlor | Maize, Soybeans, Cotton, Sugarcane | Good crop safety, especially in maize when used with a safener. Can cause injury under stressful conditions. |
| Alachlor | Maize, Soybeans, Peanuts, Cotton | Good crop safety, but has been subject to regulatory restrictions in some regions due to environmental concerns. |
| S-metolachlor | Maize, Soybeans, Cotton, Sorghum, Potatoes, various vegetables | Excellent crop safety, often considered one of the safer chloroacetamides. |
| Atrazine | Maize, Sorghum, Sugarcane | Excellent crop safety in registered crops. Can have carryover issues affecting subsequent rotational crops. |
Experimental Protocols for Efficacy and Selectivity Evaluation
To ensure the scientific integrity of this guide, we provide standardized protocols for evaluating the herbicidal efficacy and crop selectivity of pre-emergent herbicides.
Greenhouse Pot Study for Herbicidal Efficacy
Objective: To determine the dose-response of various weed species to different herbicides under controlled environmental conditions.
Materials:
-
Pots (10-15 cm diameter) filled with a standardized soil mix (e.g., sandy loam).
-
Seeds of target weed species (e.g., Echinochloa crus-galli (Barnyardgrass), Amaranthus retroflexus (Redroot Pigweed)).
-
Technical grade or formulated herbicides (Propisochlor, Acetochlor, Alachlor, S-metolachlor, Atrazine).
-
Laboratory sprayer calibrated to deliver a precise volume of spray solution.
-
Greenhouse with controlled temperature (25-30°C), humidity (60-70%), and photoperiod (16h light/8h dark).
Procedure:
-
Fill pots with the soil mix and sow a predetermined number of weed seeds (e.g., 20-30 seeds) at a depth of 1-2 cm.
-
Prepare serial dilutions of each herbicide to achieve a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, where 1x is the recommended field rate).
-
Apply the herbicide solutions to the soil surface of the pots using the laboratory sprayer. Include an untreated control for comparison.
-
Randomize the pots in the greenhouse and water as needed to maintain adequate soil moisture.
-
Assess weed control at 14, 21, and 28 days after treatment (DAT).
-
Evaluation parameters:
-
Percent control: A visual rating on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass reduction: Harvest the above-ground plant material, dry in an oven at 70°C for 48 hours, and weigh. Calculate the percent reduction in biomass compared to the untreated control.
-
Diagram: Experimental Workflow for Greenhouse Efficacy Study
Caption: Workflow for conducting a greenhouse-based herbicidal efficacy study.
Field Trial for Crop Selectivity
Objective: To evaluate the tolerance of a specific crop to different herbicides under real-world field conditions.
Materials:
-
Certified seeds of the desired crop (e.g., maize).
-
Field plot with uniform soil type and low weed pressure.
-
Tractor-mounted sprayer calibrated for field applications.
-
Formulated herbicides.
-
Data collection tools (e.g., quadrat for stand counts, measuring tape for plant height).
Procedure:
-
Establish a randomized complete block design with at least three to four replications for each treatment.
-
Prepare the seedbed according to standard agricultural practices for the region.
-
Plant the crop at the recommended seeding rate and depth.
-
Apply the herbicides at the recommended rate (1x) and a higher rate (2x) to assess the margin of safety. Include an untreated, weed-free control.
-
Make applications at the appropriate timing (pre-emergence).
-
Monitor the plots throughout the growing season for signs of crop injury (phytotoxicity).
-
Evaluation parameters:
-
Visual injury rating: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). Symptoms include stunting, chlorosis, necrosis, and malformation.
-
Plant height and stand count: Measure the height of a representative number of plants and count the number of plants per unit area at different growth stages.
-
Yield: At the end of the season, harvest the crop from the center of each plot and determine the yield.
-
Conclusion and Future Perspectives
Propisochlor remains a valuable tool for pre-emergent weed control, offering a reliable spectrum of activity against key annual grasses and some broadleaf weeds. Its performance is comparable to other chloroacetamide herbicides, though subtle differences in the weed species controlled and crop safety profiles exist. Acetochlor may offer slightly better control of certain broadleaf weeds, while S-metolachlor is often noted for its excellent crop safety. Alachlor, while effective, has seen its use decline in some regions due to environmental concerns.
In an integrated weed management program, Propisochlor and other chloroacetamides can be effectively rotated or used in tank-mixes with herbicides possessing different modes of action, such as Atrazine, to broaden the weed control spectrum and mitigate the development of herbicide resistance.
The future of weed management will increasingly rely on a multi-faceted approach, combining chemical control with cultural practices, biological control, and the adoption of new technologies. Continued research into the precise mechanisms of herbicide action, the environmental fate of these compounds, and the development of new, more selective and environmentally benign herbicides will be crucial in ensuring sustainable agricultural production.
References
-
Agriculture and Agri-Food Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link][2]
-
University of Hertfordshire. (n.d.). Propisochlor. Pesticide Properties DataBase. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet Number 97.1: Alachlor. Retrieved from [Link]
-
FBN. (2024). Acetochlor 101: Everything Farmers Need to Know About Acetochlor. Retrieved from [Link][3][4]
-
El-Metwally, I. M., & Saad El-Din, S. A. (2017). EFFICIENCY OF ACETOCHLOR AGAINST ANNUAL WEEDS IN MAIZE (Zea mays L.) AND IT'S PERSISTENCE IN THE SOIL. Journal of Plant Protection and Pathology, 8(4), 181-188.[5]
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Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link][2]
-
University of Hertfordshire. (n.d.). Alachlor. Pesticide Properties DataBase. Retrieved from [Link][6]
-
University of Hertfordshire. (n.d.). Acetochlor. Pesticide Properties DataBase. Retrieved from [Link][7]
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Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. Retrieved from [Link][8]
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IR-4 Project. (2023). S-Metolachlor: Crop Safety. Retrieved from [Link][9]
-
University of Arkansas System Division of Agriculture. (n.d.). Metolachlor Herbicides: What Are the Facts? Retrieved from [Link][11]
-
YouTube. (2024). Propisochlor herbicide label information and Applications in Weed Control. Retrieved from [Link][13]
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Validating the Mechanism of Action of 2-chloro-N-(2-isopropylphenyl)acetamide: A Comparative Guide for Researchers
For drug development professionals and researchers in the agricultural sciences, a thorough understanding of a herbicide's mechanism of action is paramount for its effective and sustainable use. This guide provides an in-depth technical exploration of the validation process for the mechanism of action of 2-chloro-N-(2-isopropylphenyl)acetamide, commonly known as propachlor. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for scientists seeking to characterize and evaluate this herbicidal compound against other established alternatives.
Unveiling the Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
Propachlor is a member of the chloroacetamide herbicide family, a group of compounds widely recognized for their inhibitory effects on the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs, fatty acids with more than 18 carbon atoms, are crucial components of various essential plant structures, including cell membranes, cuticular waxes, and suberin.[2][3] The disruption of VLCFA synthesis leads to a cascade of detrimental effects, ultimately resulting in weed death.[1]
The primary molecular target of chloroacetamide herbicides is the fatty acid elongase complex, a multi-enzyme system located in the endoplasmic reticulum.[4][5] This complex is responsible for the sequential addition of two-carbon units to a growing fatty acid chain. Propachlor and other chloroacetamides specifically inhibit the first and rate-limiting enzyme in this pathway: 3-ketoacyl-CoA synthase (KCS).[2][4] It is proposed that these herbicides act by covalently binding to a critical cysteine residue within the active site of the KCS enzyme.[6] This irreversible inhibition halts the production of VLCFAs, leading to the observed herbicidal effects.
Experimental Validation of the Mechanism of Action
To rigorously validate the proposed mechanism of action, a multi-faceted experimental approach is necessary. This involves direct enzymatic assays, detailed biochemical profiling, and whole-plant physiological assessments.
In Vitro VLCFA Elongase Activity Assay
This assay directly measures the inhibitory effect of propachlor on the key target enzyme, the VLCFA elongase complex.
Protocol:
-
Microsome Isolation:
-
Homogenize young, actively growing plant tissue (e.g., etiolated seedlings) in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable assay buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor (e.g., [1-14C]malonyl-CoA), an acyl-CoA starter substrate (e.g., C18:0-CoA), and necessary cofactors (e.g., NADPH, NADH).
-
Add varying concentrations of propachlor (and control compounds) to the reaction mixtures.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acyl-CoAs.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the incorporation of radioactivity into VLCFAs using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of VLCFA synthesis at each propachlor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Plant Lipid Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a comprehensive analysis of the fatty acid composition of treated plants, revealing any alterations in the VLCFA profile.
Protocol:
-
Plant Treatment and Sample Collection:
-
Grow susceptible plant species under controlled conditions.
-
Treat the plants with a sublethal dose of propachlor and a control solution.
-
Harvest plant tissues at various time points after treatment.
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
-
Lipid Extraction:
-
Homogenize the frozen plant tissue in a solvent mixture (e.g., chloroform:methanol, 2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.[7]
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Transesterify the extracted lipids by heating with a methanol/HCl or BF3-methanol solution to convert the fatty acids into their more volatile methyl esters.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column for fatty acid separation.
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Detect and identify the eluting FAMEs using a mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the individual fatty acids based on their retention times and mass spectra.
-
Compare the relative abundance of VLCFAs in propachlor-treated and control plants.
-
Protein Synthesis Inhibition Assay
Evidence suggests that propachlor may also inhibit protein synthesis.[8] This can be investigated using an in vitro translation assay.
Protocol:
-
Preparation of Cell-Free Extract:
-
Prepare a cell-free protein synthesis system from a suitable source, such as wheat germ extract.[8]
-
-
In Vitro Translation:
-
Set up a reaction mixture containing the cell-free extract, a messenger RNA (mRNA) template, amino acids (including a radiolabeled amino acid like [35S]methionine), and an energy source (ATP, GTP).
-
Add different concentrations of propachlor or a known protein synthesis inhibitor (e.g., cycloheximide) to the reactions.
-
Incubate the reactions at an appropriate temperature to allow for protein synthesis.
-
-
Quantification of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter.
-
Measure the amount of incorporated radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of propachlor.
-
Comparative Analysis with Alternative Herbicides
To provide a comprehensive evaluation of propachlor, its performance should be compared with other herbicides, including those with similar and different mechanisms of action.
Selected Herbicides for Comparison:
-
Other VLCFA Inhibitors:
-
Herbicides with Different Modes of Action:
Comparative Efficacy on Key Weed Species
The herbicidal efficacy of propachlor and its alternatives should be quantitatively assessed on a range of economically important weed species.
| Herbicide | Mode of Action | Target Weed Species | Reported Efficacy (Qualitative/Quantitative) |
| Propachlor | VLCFA Inhibition | Annual grasses, some broadleaf weeds | Effective pre-emergence control of annual grasses.[12] Application rate of 4.3 kg/ha has been studied.[13] |
| Acetochlor | VLCFA Inhibition | Annual grasses, pigweeds, lambsquarters, common ragweed, smartweed, velvetleaf | Generally effective on grasses and small-seeded broadleaf weeds. Provides slightly better control of pigweeds and suppression of lambsquarters and common ragweed compared to metolachlor.[9] |
| Metolachlor | VLCFA Inhibition | Annual grasses, small-seeded broadleaf weeds | Generally effective on grasses and small-seeded broadleaf weeds.[9] Has longer soil residual activity than acetochlor.[9] |
| Glyphosate | Amino Acid Synthesis Inhibition | Broad-spectrum (most annual and perennial weeds) | Highly effective post-emergence herbicide with 100% control reported for many species.[14][15] |
| Atrazine | Photosynthesis Inhibition | Broadleaf weeds and some grasses in corn and sorghum | Effective for broadleaf weed control.[12] |
Investigating Secondary Mechanisms of Action
While VLCFA inhibition is the primary mode of action, the potential for secondary effects, such as inhibition of the gibberellin pathway, should also be explored for a complete understanding.
Experimental Approach for Gibberellin Pathway Analysis:
-
Phenotypic Observation: Treat sensitive plants (e.g., dwarf varieties) with propachlor and observe for classic gibberellin-deficiency symptoms, such as reduced stem elongation and darker green leaves.
-
Hormone Quantification: Extract and quantify the levels of various gibberellins and their precursors in propachlor-treated and control plants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key genes involved in the gibberellin biosynthesis and signaling pathways.
Conclusion
Validating the mechanism of action of 2-chloro-N-(2-isopropylphenyl)acetamide is a critical step in its scientific evaluation. The primary mechanism of VLCFA synthesis inhibition can be robustly confirmed through a combination of in vitro enzyme assays and in planta lipid profiling. Furthermore, investigating potential secondary mechanisms, such as protein synthesis inhibition and effects on the gibberellin pathway, provides a more comprehensive understanding of its herbicidal activity. By comparing its performance with other established herbicides, researchers can accurately position propachlor within the existing landscape of weed management tools and inform strategies for its responsible and effective application. This guide provides the foundational experimental frameworks to achieve these objectives, empowering researchers to conduct thorough and insightful investigations.
References
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British Crop Production Council. (n.d.). herbicides merit further study: propachlor (4.3 kg/ha ), nitrofen (3.4 kg/he ), aziprotryne (3.3 kg/ha ), alachlor (2.0 1/ha). avoi. Retrieved from [Link]
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Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis. Retrieved from [Link]
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MDPI. (2022). Weed Control Efficacy and Crop-Weed Selectivity of a New Bioherbicide WeedLock. Retrieved from [Link]
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MDPI. (2021). Protein Synthesis Inhibition Activity by Strawberry Tissue Protein Extracts during Plant Life Cycle and under Biotic and Abiotic Stresses. Retrieved from [Link]
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- Feher, A., et al. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 579(1), 215-220.
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- Bach, L., & Faure, J. D. (2010). Functional Characterization of the Arabidopsis β-Ketoacyl-Coenzyme A Reductase Candidates of the Fatty Acid Elongase. Plant Physiology, 152(4), 1845-1855.
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MDPI. (n.d.). Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique. Retrieved from [Link]
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Hefty Seed Company. (2022, August 11). Which Group 15 Herbicide is Right for You? Retrieved from [Link]
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A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor)
Introduction
2-chloro-N-(2-isopropylphenyl)acetamide, more commonly known as propachlor, is a pre-emergence herbicide belonging to the chloroacetamide class. It has been widely utilized for the control of annual grasses and some broadleaf weeds in various crops, including corn, sorghum, and soybeans.[1][2] The efficacy of any agrochemical is contingent on a complex interplay of its intrinsic chemical properties and the biological system in which it is applied. A comprehensive understanding of its activity necessitates a dual approach: controlled, isolated in vitro assessments and holistic, systemic in vivo evaluations.
This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of propachlor. It is designed for researchers, scientists, and drug development professionals to elucidate the compound's mechanisms of action, highlight the disparities between simplified and complex biological systems, and provide a framework for interpreting and translating experimental data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Mechanism of Action: A Dual Inhibitory Effect
Propachlor, like other chloroacetamide herbicides, exerts its phytotoxic effects through a multi-pronged attack on fundamental cellular processes. Its primary modes of action are the inhibition of protein synthesis and the disruption of very-long-chain fatty acid (VLCFA) synthesis.[1][3]
Inhibition of Protein Synthesis
Studies have demonstrated that propachlor inhibits the incorporation of amino acids into proteins in susceptible plants.[3] This inhibition of nascent protein biosynthesis is a primary effect, preceding reductions in RNA and DNA synthesis.[3] The precise mechanism is thought to involve the reactive α-chloro group of the acetamide, which can undergo nucleophilic displacement with sulfhydryl groups of enzymes and other crucial biomolecules involved in protein synthesis.[3]
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Chloroacetamides are potent inhibitors of VLCFA elongases, which are microsomal enzyme systems responsible for extending fatty acid chains beyond 18 carbons.[4] These VLCFAs are essential components of various cellular structures, including cell membranes, and are critical for cell division and expansion.[4] By inhibiting VLCFA synthesis, propachlor disrupts membrane integrity and function, ultimately leading to a cessation of cell growth and division, particularly in the developing shoots of germinating seedlings.[1]
The following diagram illustrates the dual mechanism of action of propachlor:
In Vitro Efficacy of Propachlor
In vitro studies provide a controlled environment to dissect the specific molecular interactions of a compound, free from the complexities of a whole organism. These assays are invaluable for high-throughput screening and for elucidating primary mechanisms of action.
Herbicidal Activity in Plant Cell Cultures
Cytotoxicity in Mammalian Cell Lines
Propachlor has been shown to have an inhibitory effect on the proliferation of L1210 mouse leukemia cells, causing an accumulation of cells in the G1 phase of the cell cycle.[5] This indicates a direct impact on cell cycle progression.
Genotoxicity
In vitro genotoxicity assays have yielded mixed results for propachlor. It has shown a weakly positive clastogenic response (the ability to induce chromosome breakage) in Chinese hamster ovary (CHO) cells. This highlights the potential for DNA damage in a simplified cellular system.
Comparative In Vitro Data for Chloroacetamides
To provide context, data for the related chloroacetamide herbicide alachlor demonstrates its genotoxic potential in human lymphocytes at concentrations ranging from 0.01 to 1.0 µg/mL.[6]
| Compound | Assay Type | System | Observed Effect | Concentration/Dose |
| Propachlor | Cytotoxicity | L1210 Mouse Leukemia Cells | Inhibition of proliferation, G1 phase arrest[5] | Not specified |
| Propachlor | Genotoxicity | Chinese Hamster Ovary (CHO) Cells | Weakly positive clastogenic response | Not specified |
| Alachlor | Genotoxicity | Human Lymphocytes | Dose-related cytogenetic damage[6] | 0.01 - 1.0 µg/mL[6] |
In Vivo Efficacy of Propachlor
In vivo studies assess the efficacy of a compound within a complete, living organism, integrating the effects of absorption, distribution, metabolism, and excretion (ADME).
Herbicidal Efficacy in Whole Plants
Propachlor is applied as a pre-emergence herbicide, meaning it is effective against germinating weeds. Its efficacy is dependent on factors such as soil type, moisture, and the target weed species.[1] Typical application rates for propachlor range from 3.0 to 6.0 pounds of active ingredient per acre.[2] Susceptible grass seedlings often fail to emerge from the soil, and those that do may exhibit a "buggy-whip" appearance where the shoot fails to emerge from the coleoptile.[7] Broadleaf plants may show stunted growth, leaf crinkling, and a dark green coloration.[7]
Toxicology in Animal Models
Acute toxicity studies have been conducted for propachlor, with established LD50 values for oral, dermal, and inhalation routes. In long-term studies, effects on liver, thyroid, and parathyroid weights have been observed in mice and rats at various dose levels.[8]
Genotoxicity
In contrast to some in vitro findings, most in vivo genotoxicity assays in mammalian systems have been negative for propachlor. This discrepancy is crucial and highlights the importance of whole-animal studies in risk assessment.
Comparative In Vivo Data for Chloroacetamides
For comparison, the related chloroacetamide herbicides alachlor and metolachlor are used at similar application rates for weed control. For example, alachlor is typically applied at 1.7 to 2.4 kg/ha , and S-metolachlor can be effective at rates of 500 to 750 g/ha for the control of grassy weeds.[9][10]
| Compound | Application | Target Organism | Observed Effect | Application Rate |
| Propachlor | Pre-emergence Herbicide | Annual grasses and some broadleaf weeds | Inhibition of seedling emergence and growth[1][7] | 3.0 - 6.0 lbs/acre[2] |
| Alachlor | Pre-emergence Herbicide | Annual grasses and broadleaf weeds | Inhibition of seedling emergence and growth[9] | 1.7 - 2.4 kg/ha [9] |
| S-metolachlor | Pre-emergence Herbicide | Grassy weeds | Effective weed control[10] | 500 - 750 g/ha[10] |
Bridging the Gap: In Vivo vs. In Vitro Discrepancies
The observed differences between the in vivo and in vitro effects of propachlor can be largely attributed to the metabolic processes that occur in a whole organism.
The Role of Metabolism: Glutathione Conjugation
A primary detoxification pathway for propachlor and other chloroacetamides in both plants and animals is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[4] This process renders the herbicide more water-soluble and facilitates its excretion.
In vitro systems, particularly those using simple cell lines, often lack the full complement of metabolic enzymes present in a whole organism. This can lead to an overestimation of the compound's toxicity, as the detoxification pathways are absent.
The following diagram illustrates the metabolic fate of propachlor:
The Influence of Gut Microflora
In animal studies, the intestinal microflora plays a significant role in the metabolism of propachlor metabolites that are excreted in the bile and re-enter the gastrointestinal tract (enterohepatic circulation).[11] Germ-free rat studies have shown a different metabolite profile compared to conventional rats, underscoring the contribution of gut bacteria to the overall metabolic fate of the compound.[11][12] This level of complexity is entirely absent in in vitro models.
Experimental Protocols
In Vitro: Plant Cell Suspension Bioassay for Herbicidal Activity
This protocol outlines a general procedure for assessing the phytotoxicity of propachlor on plant cell suspension cultures.
-
Cell Culture Maintenance: Maintain a healthy, actively growing plant cell suspension culture (e.g., from Amaranthus retroflexus) in a suitable liquid medium on a rotary shaker.
-
Preparation of Herbicide Stock Solution: Prepare a stock solution of propachlor in a suitable solvent (e.g., DMSO) at a high concentration.
-
Treatment: In a multi-well plate, add a known volume of the cell suspension to each well. Add varying concentrations of the propachlor stock solution to the wells, ensuring the final solvent concentration is consistent and non-toxic across all wells. Include a solvent-only control.
-
Incubation: Incubate the plate on a shaker under controlled light and temperature conditions for a set period (e.g., 7 days).
-
Assessment of Viability/Growth: Determine cell viability or growth inhibition using a suitable method, such as:
-
Packed Cell Volume (PCV): Centrifuge the cell suspension and measure the volume of the cell pellet.
-
Dry Weight: Filter the cells, dry them in an oven, and measure their weight.
-
Spectrophotometric Assay: Use a viability stain (e.g., TTC) and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of growth).
In Vivo: Greenhouse Efficacy Trial
This protocol describes a typical greenhouse experiment to evaluate the pre-emergence herbicidal efficacy of propachlor.[1]
-
Pot Preparation: Fill pots with a uniform soil mix.
-
Seeding: Sow seeds of a target weed species (e.g., Echinochloa crus-galli) and a crop species (for selectivity assessment) at a consistent depth.
-
Herbicide Application: Prepare spray solutions of propachlor at various application rates. Apply the solutions evenly to the soil surface using a calibrated sprayer.[1] Include an untreated control.
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed to maintain soil moisture.
-
Efficacy Assessment: At regular intervals (e.g., 14, 21, and 28 days after treatment), assess the herbicidal efficacy by:
-
Visual Rating: Score the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Reduction: Harvest the above-ground plant material, dry it, and weigh it. Calculate the percentage of biomass reduction compared to the untreated control.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the GR50 value (the dose that causes a 50% reduction in plant growth).
Conclusion
The comparison of in vivo and in vitro efficacy data for 2-chloro-N-(2-isopropylphenyl)acetamide (propachlor) underscores a fundamental principle in toxicology and pharmacology: the transition from a simplified to a complex biological system introduces a multitude of variables that can significantly alter the observed effects of a chemical. While in vitro assays are powerful tools for elucidating primary mechanisms of action, such as the inhibition of protein and VLCFA synthesis, they often do not capture the full picture of a compound's activity in a whole organism.
The discrepancies observed, particularly in the context of genotoxicity, highlight the critical role of metabolic detoxification pathways, such as glutathione conjugation, and the influence of systemic factors like the gut microflora. For a comprehensive understanding of propachlor's efficacy and safety, it is imperative to integrate data from both in vitro and in vivo studies. Future research should aim to generate more directly comparable quantitative data (e.g., IC50 vs. GR50 for the same species) to refine the models for in vitro-to-in vivo extrapolation (IVIVE) for this class of herbicides.
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Zilkah, S., Osband, M. E., McCaffrey, R. P., & Shapiro, H. (1985). The effect of the plant cell inhibitor propachlor (alpha-chloro-N-isopropyl-acetanilide) on the cell cycle of L1210 cells as evaluated by flow cytometry. Life sciences, 37(22), 2111–2115. [Link]
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- 5. The effect of the plant cell inhibitor propachlor (alpha-chloro-N-isopropyl-acetanilide) on the cell cycle of L1210 cells as evaluated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of propachlor by the germfree rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Researcher's Guide to the Safe Handling of 2-chloro-N-(2-isopropylphenyl)acetamide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-chloro-N-(2-isopropylphenyl)acetamide. This document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety is not just a protocol, but an integrated part of the scientific workflow.
Understanding the Risks: A Proactive Approach to Safety
2-chloro-N-(2-isopropylphenyl)acetamide and related chloroacetamide compounds present several potential hazards that necessitate careful handling. These include potential for skin, eye, and respiratory irritation.[1] Some chloroacetamides are also identified as being harmful if swallowed and may cause an allergic skin reaction.[2][3] A thorough understanding of these risks is the first step in mitigating them. Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely recommended; it is essential.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving 2-chloro-N-(2-isopropylphenyl)acetamide.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[2][4] A face shield is recommended if there is a risk of dust generation.[2][4] | Nitrile or other chemically resistant gloves.[2] | Laboratory coat. | A NIOSH-approved N95 or higher-rated dust mask or respirator is recommended to avoid inhalation of fine particles.[2] |
| Solution Preparation and Handling | Chemical splash goggles.[5] | Nitrile or other chemically resistant gloves.[2] | Laboratory coat. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
| Reaction Quenching and Workup | Chemical splash goggles and a face shield.[2][4] | Nitrile or other chemically resistant gloves.[2] | Chemical-resistant apron over a laboratory coat. | All operations should be conducted within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles.[5] | Nitrile or other chemically resistant gloves.[2] | Laboratory coat. | A fume hood is recommended, especially when handling volatile waste. |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling 2-chloro-N-(2-isopropylphenyl)acetamide in a laboratory setting.
Caption: Workflow for Safe Handling of 2-chloro-N-(2-isopropylphenyl)acetamide.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Before handling, ensure that a certified chemical fume hood is operational.[4] All manipulations of solid 2-chloro-N-(2-isopropylphenyl)acetamide and its solutions should be performed within the fume hood to minimize inhalation exposure.[2][4]
-
Eyewash and Safety Shower: Confirm that the eyewash station and safety shower are accessible and operational.[5]
2. Donning Personal Protective Equipment:
-
Put on all required PPE as outlined in the table above before entering the designated handling area. Gloves should be inspected for any signs of damage before use.[2]
3. Weighing and Solution Preparation:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.[4]
-
If possible, use a containment system within the fume hood, such as a disposable weighing boat.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. During the Experiment:
-
Keep all containers with 2-chloro-N-(2-isopropylphenyl)acetamide sealed when not in use.
-
Avoid contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Contaminated work clothing should not be allowed out of the workplace.
5. Waste Disposal:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed container labeled as hazardous waste.[4]
-
Liquid Waste: Liquid waste containing 2-chloro-N-(2-isopropylphenyl)acetamide should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.[2][4]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[6]
6. Decontamination and Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
All glassware that came into contact with the compound should be decontaminated. Rinsing with a suitable solvent and then washing with soap and water is a recommended practice.
7. Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Gloves should be removed last using the proper technique to avoid touching the outer surface.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.[2][4]
By adhering to these detailed procedures and maintaining a vigilant approach to safety, researchers can confidently handle 2-chloro-N-(2-isopropylphenyl)acetamide while minimizing their risk of exposure.
References
-
Eurofins USA. (n.d.). 2-Chloroacetamide. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]
-
Alfa Aesar. (2011). SAFETY DATA SHEET - 2-Chloro-2',6'-dimethylacetanilide. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
